molecular formula C9H20N2 B561752 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N CAS No. 1215537-22-6

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N

Cat. No.: B561752
CAS No.: 1215537-22-6
M. Wt: 157.266
InChI Key: FTVFPPFZRRKJIH-KHWBWMQUSA-N
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Description

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 157.266. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,6,6-tetramethyl(115N)azinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFPPFZRRKJIH-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC([15NH]1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675605
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90675605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215537-22-6
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N, a paramount molecule for advanced research in materials science and biomedicine. As a stable nitroxide radical isotopically labeled with Nitrogen-15, this compound offers significant advantages for studies employing Electron Paramagnetic Resonance (EPR) spectroscopy and other sensitive analytical techniques. This document details the strategic considerations for ¹⁵N incorporation, a plausible multi-step synthetic route, detailed experimental protocols, and the underlying chemical principles that govern the transformation. It is intended for researchers, chemists, and drug development professionals seeking to synthesize or understand the production of this specialized spin label.

Introduction: The Significance of ¹⁵N-Labeled Nitroxides

Hindered amine light stabilizers (HALS) are a class of compounds based on the 2,2,6,6-tetramethylpiperidine scaffold, designed to protect polymers from photo-oxidative degradation[1][2]. Their mechanism involves scavenging free radicals in a regenerative cycle, a process that has been extensively studied[1]. A key derivative in this family is 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable organic free radical, or nitroxide[3]. The presence of the unpaired electron makes it a powerful tool for a variety of applications, from an oxidation catalyst to a spin label for biological studies[3][4].

The strategic incorporation of a stable isotope, specifically Nitrogen-15 (¹⁵N), at the nitroxide position dramatically enhances its utility, particularly in the field of Electron Paramagnetic Resonance (EPR) spectroscopy[5][6]. Natural nitrogen (¹⁴N) has a nuclear spin of I=1, resulting in a triplet EPR signal. In contrast, ¹⁵N possesses a nuclear spin of I=1/2, which simplifies the EPR hyperfine structure to a doublet[5]. This simplification leads to a 1.5-fold increase in signal intensity and allows for the unambiguous differentiation of the labeled probe from any background ¹⁴N-containing species, providing clearer and more precise data in complex biological systems[5][7].

This guide outlines a robust, albeit proposed, synthetic pathway to achieve this specific isotopic labeling, focusing on commercially viable starting materials and established chemical transformations.

Strategic Considerations for ¹⁵N Isotope Incorporation

The primary challenge in synthesizing the target molecule is the precise and efficient incorporation of the ¹⁵N isotope at the piperidine ring nitrogen (position 1). A retrosynthetic analysis suggests that the most common and cost-effective starting material for the tetramethylpiperidine core is 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetonamine (TAA).

The most logical and atom-economical approach is to construct the heterocyclic ring of TAA itself using a ¹⁵N source. The classical synthesis of TAA involves the reaction of acetone with ammonia. By substituting standard ammonia with ¹⁵N-labeled ammonia (¹⁵NH₃) , the isotope is integrated directly into the desired position of the piperidine skeleton from the outset. Subsequent chemical modifications to convert the 4-keto group to a 4-amino group and oxidize the ring nitrogen to a nitroxide will then yield the final labeled product. This strategy ensures the ¹⁵N label is secured in the core structure and is not lost in downstream reactions.

Proposed Multi-Step Synthetic Pathway

The proposed synthesis is a three-stage process, beginning with the formation of the ¹⁵N-labeled heterocyclic core, followed by functional group transformation, and culminating in the final oxidation to the stable nitroxide radical.

Synthesis_Pathway Acetone Acetone + ¹⁵NH₃ TAA_15N [1-¹⁵N]-2,2,6,6-Tetramethyl- piperidin-4-one ([¹⁵N]-TAA) Acetone->TAA_15N Step 1: Heterocycle Formation Amine_15N [1-¹⁵N]-4-Amino-2,2,6,6- tetramethylpiperidine TAA_15N->Amine_15N Step 2: Reductive Amination Product [1-¹⁵N]-4-Amino-TEMPO Amine_15N->Product Step 3: Oxidation

Caption: Overall proposed synthetic pathway for [1-¹⁵N]-4-Amino-TEMPO.

Step 1: Synthesis of [1-¹⁵N]-2,2,6,6-Tetramethylpiperidin-4-one ([¹⁵N]-TAA)

This foundational step involves the reaction of acetone with ¹⁵N-labeled ammonia, typically in the presence of a catalyst like calcium chloride. This reaction constructs the piperidine ring with the ¹⁵N isotope incorporated as the ring heteroatom.

Step 2: Synthesis of [1-¹⁵N]-4-Amino-2,2,6,6-tetramethylpiperidine

The ketone functional group of [¹⁵N]-TAA is converted to a primary amine via reductive amination. This is a well-established industrial process where the ketone is treated with (unlabeled) ammonia and hydrogen gas in the presence of a hydrogenation catalyst at elevated temperature and pressure[8][9][10]. The use of excess unlabeled ammonia for this step does not affect the isotopic label already incorporated into the ring.

Step 3: Oxidation to [1-¹⁵N]-4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl ([¹⁵N]-4-Amino-TEMPO)

The final transformation is the oxidation of the secondary amine at position 1 of the piperidine ring to the corresponding nitroxide radical. To achieve high yields and purity, this is best performed via a three-part sequence: protection of the 4-amino group, oxidation, and deprotection[11].

Oxidation_Workflow Amine_15N [1-¹⁵N]-4-Amino-2,2,6,6- tetramethylpiperidine Protected_Amine [1-¹⁵N]-4-Acetamido-2,2,6,6- tetramethylpiperidine Amine_15N->Protected_Amine 3a. Acetylation (Protection) Protected_TEMPO [1-¹⁵N]-4-Acetamido-TEMPO Protected_Amine->Protected_TEMPO 3b. Oxidation Final_Product [1-¹⁵N]-4-Amino-TEMPO Protected_TEMPO->Final_Product 3c. Hydrolysis (Deprotection)

Caption: Detailed workflow for the oxidation and purification sequence (Step 3).

  • 3a. Acetylation: The 4-amino group is temporarily protected as an acetamide. This is achieved by reacting the diamine with acetic anhydride[11][12]. This step prevents side reactions during oxidation and improves the crystallinity of the intermediate.

  • 3b. Oxidation: The protected intermediate is then oxidized. A common and effective method uses hydrogen peroxide in the presence of sodium tungstate and a chelating agent like EDTA[11][12]. The tungstate catalyst is crucial for efficient conversion of the secondary amine to the nitroxide.

  • 3c. Hydrolysis: Finally, the acetyl protecting group is removed by base-catalyzed hydrolysis, typically by refluxing with a strong base such as potassium hydroxide (KOH), to yield the pure target compound[11].

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established literature for unlabeled analogues and general isotopic labeling principles. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 3.1: Synthesis of [1-¹⁵N]-2,2,6,6-Tetramethylpiperidin-4-one ([¹⁵N]-TAA)
  • Reagents: Acetone, [¹⁵N]Ammonia (gas or aqueous solution), Calcium Chloride (or other suitable catalyst).

  • Procedure: In a high-pressure reactor, charge acetone and the catalyst.

  • Cool the reactor and introduce a stoichiometric amount of [¹⁵N]Ammonia.

  • Seal the reactor and allow the mixture to stir at room temperature for several days. The reaction progress should be monitored by GC-MS to confirm the formation of the product and incorporation of the ¹⁵N label (M+1 shift).

  • Upon completion, vent any excess ammonia. The reaction mixture is worked up by filtration to remove the catalyst, followed by distillation under reduced pressure to isolate the [¹⁵N]-TAA product.

Protocol 3.2: Reductive Amination of [¹⁵N]-TAA
  • Reagents: [¹⁵N]-TAA, Anhydrous Ammonia (unlabeled), Hydrogen gas, Hydrogenation Catalyst (e.g., Raney Nickel or Cobalt-based catalyst).

  • Procedure: Charge a high-pressure autoclave with [¹⁵N]-TAA and the hydrogenation catalyst[8][9].

  • Seal the autoclave, purge with nitrogen, and then introduce anhydrous ammonia to a specified pressure.

  • Pressurize the system with hydrogen gas.

  • Heat the reactor to a temperature between 120-220°C and maintain vigorous stirring[8].

  • Monitor the reaction by observing hydrogen uptake.

  • After the reaction is complete, cool the reactor, vent the excess gases, and filter the catalyst.

  • The crude product is purified by vacuum distillation to yield pure [1-¹⁵N]-4-Amino-2,2,6,6-tetramethylpiperidine.

Protocol 3.3: Oxidation and Deprotection Sequence
  • Part 3a: Acetylation

    • Dissolve [1-¹⁵N]-4-Amino-2,2,6,6-tetramethylpiperidine in a suitable solvent like diethyl ether and cool the solution to 0°C in an ice bath[11].

    • Add acetic anhydride dropwise while stirring. A white precipitate of the acetate salt of the acetylated product will form[11][12].

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Filter the precipitate and wash with cold ether.

    • To obtain the free base, dissolve the salt in water and basify with potassium carbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and evaporate the solvent[12].

  • Part 3b: Oxidation to [1-¹⁵N]-4-Acetamido-TEMPO

    • Dissolve the acetylated product from the previous step in water[11][12].

    • Add sodium tungstate and EDTA tetrasodium salt to the solution[12].

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 48-72 hours. The solution will turn a characteristic orange/red color[11].

    • The product, [1-¹⁵N]-4-Acetamido-TEMPO, often precipitates as bright orange crystals. Filter the solid product. Additional product can be obtained by saturating the filtrate with potassium carbonate and extracting with dichloromethane[11][12].

  • Part 3c: Hydrolysis to [1-¹⁵N]-4-Amino-TEMPO

    • Suspend the [1-¹⁵N]-4-Acetamido-TEMPO in a 15% aqueous solution of potassium hydroxide (KOH)[11].

    • Heat the mixture to reflux and maintain for approximately 36 hours.

    • Cool the solution to room temperature and saturate it with solid potassium carbonate to salt out the product.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the final product, [1-¹⁵N]-4-Amino-TEMPO, as a red liquid or low-melting solid[11].

Data and Characterization Summary

Proper characterization at each stage is critical to validate the synthetic pathway and confirm the integrity of the final product.

Parameter [¹⁵N]-TAA (Step 1) [¹⁵N]-Amine (Step 2) [¹⁵N]-4-Amino-TEMPO (Step 3)
Expected Yield Moderate to GoodHigh (>90%)High (>85% over 3 sub-steps)
Physical State SolidLiquid/SolidRed Liquid/Solid
Key Analysis MS (for M+1)MS, ¹H NMRMS, EPR, ¹H NMR
¹⁵N Enrichment >98%>98%>98%
Purity (Post-Purif.) >95%>98%>99%
  • Mass Spectrometry (MS): Essential after Step 1 to confirm the successful incorporation of the ¹⁵N isotope, which should result in a molecular ion peak one mass unit higher than the unlabeled analogue.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can be used to confirm the structure of the diamagnetic intermediates. The final nitroxide product is paramagnetic, leading to broadened NMR signals.

  • Electron Paramagnetic Resonance (EPR): This is the definitive analytical technique for the final product. The spectrum should exhibit a characteristic doublet signal, confirming the presence of the ¹⁵N atom at the nitroxide center, with a hyperfine coupling constant (AN) distinct from the triplet of the ¹⁴N analogue.

Conclusion

The synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N is a challenging yet highly rewarding endeavor. The proposed pathway, which begins with the isotopic labeling of the foundational TAA molecule, represents a logical and efficient strategy. By leveraging well-documented reactions for protection, oxidation, and deprotection, this guide provides a robust framework for researchers to produce this valuable compound. The successful synthesis of ¹⁵N-labeled 4-amino-TEMPO opens the door to more precise and insightful experiments in fields ranging from polymer science to structural biology, where the unique spectral properties of the ¹⁵N nitroxide radical can be fully exploited.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • National Center for Biotechnology Information. (2008). ¹⁵N-Labeled 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Zhang, H. (2008). ¹⁵N-Labeled 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl. PubMed.
  • Liu, Y., et al. (2010). Synthesis of 14N and 15N-labeled trityl-nitroxide biradicals with strong spin-spin interaction and improved sensitivity to redox status and oxygen. PubMed Central.
  • University of Kentucky. (1985). 2,2,6,6-Tetramethyl-4-amino [d>17>]piperidine->15>n-l-oxyl as a spin label for cell surface carbohydrates.
  • Google Patents. (n.d.). EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine.
  • Google Patents. (n.d.). EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.
  • PrepChem.com. (n.d.). Preparation of 4-acetamido-TEMPO.
  • Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine.
  • MDPI. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation.
  • CDN Isotopes. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine-d17; 1-15N-1-oxyl.
  • Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the.
  • MedchemExpress.com. (n.d.). 4-Amino-TEMPO (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl).
  • Wikipedia. (n.d.). Hindered amine light stabilizers.
  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.

Sources

Unveiling Molecular Dynamics: An In-depth Technical Guide to ¹⁵N-Labeled Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of biomolecular dynamics, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with site-directed spin labeling (SDSL), offers a powerful lens to visualize molecular motion and structure.[1][2][3] This guide provides a deep dive into the theory, application, and practical advantages of utilizing ¹⁵N-labeled spin labels, a strategic choice that significantly enhances the resolution and sensitivity of EPR experiments. We will explore the fundamental principles, experimental workflows, and data interpretation, providing you with the expertise to leverage this advanced technique in your research endeavors.

The Foundation: EPR Spectroscopy and the Role of Spin Labels

EPR spectroscopy is a magnetic resonance technique that detects molecules with unpaired electrons.[3][4] Since most biomolecules are diamagnetic (lacking unpaired electrons), the introduction of a stable paramagnetic probe, or "spin label," at a specific site is necessary.[2][3] The most commonly used spin labels are nitroxide radicals, where an unpaired electron is localized in the N-O bond.[1] Once covalently attached to a biomolecule, typically at a cysteine residue, the EPR spectrum of the nitroxide label becomes a sensitive reporter of its local environment, providing information on:

  • Local Dynamics: The motion of the spin label, which is influenced by the dynamics of the surrounding protein or nucleic acid backbone.[1][5]

  • Solvent Accessibility: The degree to which the spin label is exposed to the solvent.[4]

  • Polarity of the Microenvironment: The polarity of the immediate surroundings of the label.[4][6]

  • Inter-residue Distances: By introducing two spin labels, the distance between them can be measured, providing crucial structural constraints.[4][7]

The most common nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1, which splits the EPR signal of the nitroxide radical into three lines due to hyperfine coupling. While widely used, this three-line spectrum can present challenges in complex systems due to spectral overlap and line broadening.

The ¹⁵N Advantage: Enhancing Spectral Resolution and Sensitivity

The strategic substitution of ¹⁴N with its stable isotope ¹⁵N (I = 1/2) in the nitroxide spin label offers a significant leap forward in EPR spectroscopy. This seemingly subtle change has profound and advantageous consequences for the resulting EPR spectrum.

The primary benefit of using ¹⁵N-labeled spin labels is the simplification of the EPR spectrum.[8] With a nuclear spin of 1/2, the ¹⁵N nucleus splits the electron spin signal into only two lines (a doublet), compared to the three lines (a triplet) generated by ¹⁴N.[8][9] This reduction in the number of spectral lines leads to several key advantages:

  • Improved Resolution: The simpler two-line spectrum significantly reduces spectral overlap, especially in systems with multiple spin-labeled sites or in the presence of different conformational states. This enhanced resolution allows for a more accurate determination of the magnetic tensors (g and A tensors) directly from the spectrum.[8]

  • Increased Sensitivity: The reduction in the number of lines concentrates the signal intensity, leading to a substantial increase in the signal-to-noise ratio.[8] This is particularly beneficial when working with dilute or low-concentration biological samples.

  • Simplified Spectral Simulation: The less complex spectra from ¹⁵N labels are easier to simulate and analyze, reducing computational time and complexity in determining motional parameters.[8]

The following diagram illustrates the fundamental difference in the EPR spectra of ¹⁴N and ¹⁵N nitroxide radicals.

Caption: Schematic representation of the first derivative EPR spectra for a nitroxide spin label containing ¹⁴N (triplet) versus ¹⁵N (doublet).

A Quantitative Look: Hyperfine Coupling Constants

The splitting of the EPR signal arises from the hyperfine interaction between the unpaired electron and the nitrogen nucleus. The magnitude of this interaction is described by the hyperfine coupling constant (A). The values of these constants differ between ¹⁴N and ¹⁵N, which can be a key factor in experimental design and data analysis.

IsotopeNuclear Spin (I)EPR SpectrumTypical Isotropic Hyperfine Coupling Constant (A_iso) in Gauss (G)
¹⁴N 1Triplet~15-17 G
¹⁵N 1/2Doublet~21-24 G

Experimental Workflow: From Synthesis to Data Acquisition

The successful application of ¹⁵N-labeled spin labels in EPR studies involves a series of well-defined steps, from the chemical synthesis of the label to the final data acquisition.

Synthesis of ¹⁵N-Labeled Nitroxide Spin Labels

The synthesis of ¹⁵N-labeled nitroxides typically starts from a commercially available ¹⁵N-enriched precursor, such as ¹⁵NH₄Cl.[10] A common synthetic route involves the amidation of a carboxyl-containing precursor with the ¹⁵N source, followed by oxidation to form the nitroxide radical.[10] The specific synthetic scheme will depend on the desired reactive group for attachment to the biomolecule (e.g., methanethiosulfonate, maleimide, or iodoacetamide for cysteine labeling).

Site-Directed Spin Labeling (SDSL) of Biomolecules

Site-directed spin labeling is a powerful technique that allows for the precise placement of the spin label within a protein or nucleic acid.[1][2] The most common approach involves the use of cysteine-specific spin labels.

The general workflow for SDSL is as follows:

Figure 2: Site-Directed Spin Labeling (SDSL) Workflow A Site-Directed Mutagenesis: Introduce a unique cysteine residue at the desired site. B Protein/Nucleic Acid Expression and Purification A->B C Spin Labeling Reaction: Incubate the purified biomolecule with the ¹⁵N-labeled spin label (e.g., MTSL). B->C D Removal of Unreacted Spin Label: (e.g., dialysis, size-exclusion chromatography) C->D E EPR Sample Preparation: Concentrate the labeled biomolecule and load into an EPR tube. D->E F EPR Data Acquisition E->F

Caption: A simplified flowchart illustrating the key steps in the site-directed spin labeling process for EPR studies.

Detailed Protocol for Cysteine-Specific Spin Labeling:

  • Protein Preparation: Express and purify the protein of interest, which has been engineered to contain a single, surface-exposed cysteine residue at the desired labeling site. It is crucial to ensure that all other native accessible cysteines have been mutated to another amino acid (e.g., alanine or serine) to ensure labeling specificity.

  • Reduction of Cysteine: Prior to labeling, treat the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol group is in its reduced state. Subsequently, remove the reducing agent, for example, by buffer exchange.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the ¹⁵N-labeled methanethiosulfonate spin label (MTSL) to the protein solution. The reaction is typically carried out at room temperature or 4°C for a duration ranging from a few hours to overnight, depending on the reactivity of the cysteine residue.

  • Quenching and Purification: Quench any unreacted spin label with a reagent like β-mercaptoethanol or by immediate purification. Remove the excess, unreacted spin label from the labeled protein using size-exclusion chromatography or dialysis.

  • Verification of Labeling: Confirm the successful and specific labeling of the protein using techniques such as mass spectrometry or by quantifying the spin concentration using a known standard in an EPR experiment.

EPR Data Acquisition: Continuous Wave (CW) and Pulsed Techniques

Once the biomolecule is successfully labeled with a ¹⁵N spin probe, EPR data can be acquired using either continuous wave (CW) or pulsed EPR techniques.

  • CW-EPR: This is the most common EPR experiment and provides information about the mobility and environment of the spin label.[4] The spectrum's lineshape is highly sensitive to the rotational correlation time of the nitroxide.

  • Pulsed EPR: Techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR) are used to measure the distances between two spin labels.[11][12] The use of ¹⁵N labels in these experiments can be advantageous due to their narrower spectral width, which allows for more efficient pulse excitation.

Applications in Research and Drug Development

The enhanced resolution and sensitivity afforded by ¹⁵N-labeled spin labels make them invaluable tools in a wide range of applications, including:

  • Mapping Protein Conformational Changes: By labeling specific sites on a protein, researchers can monitor changes in the local environment and dynamics upon ligand binding, protein-protein interaction, or changes in environmental conditions.[2]

  • Determining the Structure of Flexible Regions: EPR with ¹⁵N labels can provide structural information on regions of proteins that are difficult to crystallize or are too dynamic for high-resolution NMR studies.

  • Investigating Membrane Protein Structure and Dynamics: SDSL with ¹⁵N labels is a powerful technique for studying the structure and conformational changes of membrane proteins in a lipid environment.[5][13][14]

  • Characterizing Protein-Nucleic Acid Interactions: Spin labels can be introduced into either the protein or the nucleic acid to probe the interface of their complexes.

  • Drug Discovery and Development: By monitoring the conformational changes in a target protein upon binding to a small molecule, ¹⁵N-labeled spin label EPR can be used to screen for and characterize the mechanism of action of potential drug candidates.

Conclusion and Future Outlook

The use of ¹⁵N-labeled spin labels represents a significant advancement in the field of EPR spectroscopy for the study of biomolecules. The resulting spectral simplification, enhanced resolution, and increased sensitivity provide researchers with a more powerful tool to unravel the complexities of protein and nucleic acid structure and dynamics. As EPR instrumentation and methodologies continue to evolve, the application of ¹⁵N-labeled probes is expected to expand, offering even deeper insights into the molecular machinery of life and accelerating the pace of drug discovery.

References

  • Battiste, J. L., & Wagner, G. (2000).
  • Beth, A. H., Perkins, R. C., Venkataramu, S. D., Pearson, D. E., Park, C. R., Park, J. H., & Dalton, L. R. (1981). 15N- and 2H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies. Proceedings of the National Academy of Sciences, 78(1), 219–223.
  • Liu, Y., Villamena, F. A., Song, Y., Sun, J., Rockenbauer, A., & Zweier, J. L. (2010). Synthesis of 14N and 15N-labeled trityl-nitroxide biradicals with strong spin-spin interaction and improved sensitivity to redox status and oxygen. Bioorganic & medicinal chemistry letters, 20(20), 6142–6145.
  • Subczynski, W. K., & Hyde, J. S. (1994). New Developments in Pulsed Electron Paramagnetic Resonance: Relaxation Mechanisms of Nitroxide Spin Labels. Applied Magnetic Resonance, 6(1-2), 1-13.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Tseytlin, M., Mitchell, D. G., Tseitlin, O., Quine, R. W., Rinard, G. A., Eaton, S. S., & Eaton, G. R. (2013). Rapid-scan EPR of nitroxide spin labels and semiquinones. Journal of magnetic resonance (San Diego, Calif. : 1997), 230, 135–141.
  • Columbus, L., Kálai, T., Jekö, J., Hideg, K., & Hubbell, W. L. (2001). Mapping Membrane Protein Backbone Dynamics: A Comparison of Site-Directed Spin Labeling with NMR 15N-Relaxation Measurements. Biochemistry, 40(41), 12474–12488.
  • Yang, Z., Liu, Y., Oleng, N., & Fleissner, M. R. (2015). EPR Distance Measurements in Native Proteins with Genetically Encoded Spin Labels. Angewandte Chemie (International ed. in English), 54(51), 15498–15502.
  • Sjodt, M., Macdonald, C. B., Battiste, J. L., & Clubb, R. T. (2016). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (118), 54884.
  • Columbus, L., & Hubbell, W. L. (2014). Mapping membrane protein backbone dynamics: a comparison of site-directed spin labeling with NMR 15N-relaxation measurements. Methods in molecular biology (Clifton, N.J.), 1131, 285–302.
  • Bowen, A. M., Jones, M. W., Lovett, J. E., Gaule, T. G., Tovey, S. C., & Timmel, C. R. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules (Basel, Switzerland), 21(10), 1369.
  • Bowen, A. M., Jones, M. W., Lovett, J. E., Gaule, T. G., Tovey, S. C., & Timmel, C. R. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(10), 1369.
  • Wang, Y., Zhang, Y., & Ye, X. S. (2021). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans.
  • Hirsch, M., Hofmann, L., Yakobov, I., Kahremany, S., Sameach, H., Shenberger, Y., Gevorkyan-Airapetov, L., & Ruthstein, S. (2023). An efficient EPR spin-labeling method enables insights into conformational changes in DNA.
  • Lloveras, V., Vidal-Gancedo, J., Ratera, I., Tormos, R., & Veciana, J. (2011). DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals.
  • Protein NMR. (n.d.). 15N. Retrieved from [Link]

  • Bowen, A. M., & Timmel, C. R. (2017). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical communications (Cambridge, England), 53(44), 5935–5949.
  • Godefroid, M., & Fischer, C. F. (2010). Ab initio calculations of 14N and 15N hyperfine structures. Journal of Physics B: Atomic, Molecular and Optical Physics, 43(10), 105002.
  • Grigor'ev, I. A., & Khramtsov, V. V. (2023). Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. ACS omega, 8(41), 38481–38489.
  • Cekan, P., Nanga, R. P. R., Schlepckow, K., & Sigurdsson, E. M. (2009). Integrated analysis of the conformation of a protein-linked spin label by crystallography, EPR and NMR spectroscopy. Journal of the American Chemical Society, 131(48), 17594–17596.
  • Qin, P. Z., & Haworth, I. S. (2006). A facile method for attaching nitroxide spin labels at the 5' terminus of nucleic acids.
  • Lloveras, V., Ratera, I., Vidal-Gancedo, J., Tormos, R., & Veciana, J. (2007). Density functional theory study of 14N isotropic hyperfine coupling constants of organic radicals. The journal of physical chemistry. A, 111(34), 8435–8444.
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  • de Groot, A., Evelo, R. G., Hoff, A. J., de Beer, R., & Scheer, H. (1985). 14N AND 15N COUPLING CONSTANTS OF THE OXIDIZED PRIMAR Y DONOR P-860 OF BACTERIAL PHOTO-IS OBTAINED BY ELECTRON SPIN ECHCI ENVEL. Chemical Physics Letters, 113(3), 286-291.
  • Yang, Z., & Goldfarb, D. (2021). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Journal of Magnetic Resonance, 323, 106894.
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  • Tao, Y. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn.
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An In-Depth Technical Guide to TEMPO Derivatives for Spin Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Dance of Molecules

In the intricate world of molecular biology and materials science, the most profound stories are often told not by static images, but by the subtle dances of molecules—their rotations, flexions, and interactions. To observe this choreography, we need a reporter, a probe that can enter this world and signal back what it experiences. For decades, the paramount reporter for Electron Paramagnetic Resonance (EPR) spectroscopy has been the nitroxide spin label, with the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family reigning supreme. This guide is crafted for the hands-on researcher and the discerning drug developer, moving beyond mere protocols to illuminate the fundamental properties of TEMPO derivatives that make them such powerful tools. Herein, we explore the causality behind experimental choices, grounding our discussion in the principles that govern the behavior of these remarkable paramagnetic probes.

The Core Principle: Why Nitroxide Spin Labels are Exceptional Reporters

Most biological macromolecules, such as proteins and nucleic acids, are diamagnetic, meaning they lack unpaired electrons and are thus "invisible" to EPR spectroscopy.[1] Site-Directed Spin Labeling (SDSL) circumvents this by covalently attaching a small, paramagnetic molecule—a spin label—to a specific site of interest.[1][2] This introduces an unpaired electron that acts as a sensitive biophysical beacon.

The utility of a spin label hinges on two core features: stability and sensitivity.

  • Stability: The nitroxide radical in TEMPO and its derivatives is remarkably stable. This stability is conferred by the four bulky methyl groups flanking the N-O bond, which sterically shield the unpaired electron from reactive species that would otherwise reduce or destroy the radical.[1]

  • Sensitivity: The true power of TEMPO lies in the profound sensitivity of its EPR spectrum to its local environment. The spectral line shape is a direct reporter on the rotational motion (dynamics), polarity, and viscosity of its immediate surroundings.[1][3][4]

This guide will dissect these properties, providing a framework for selecting the appropriate TEMPO derivative and interpreting the rich information encoded in the resulting EPR spectra.

Diagram: The TEMPO Spin Label as an Environmental Sensor

The following diagram illustrates the fundamental relationship between the spin label's environment and the resulting EPR signal.

G cluster_environment Local Environment cluster_label Spin Label cluster_spectrum EPR Spectrum Mobility Rotational Mobility (τc) Lineshape Spectral Lineshape Mobility->Lineshape Polarity Solvent Polarity A_iso Hyperfine Coupling (Aiso) Polarity->A_iso Viscosity Micro-viscosity Viscosity->Lineshape TEMPO TEMPO Nitroxide TEMPO->Mobility influenced by TEMPO->Polarity influenced by TEMPO->Viscosity influenced by g_iso g-factor (giso) Lineshape->g_iso

Caption: The local environment directly influences the TEMPO radical, altering key parameters of the EPR spectrum.

Decoding the EPR Spectrum: Mobility, Polarity, and the Rotational Correlation Time

The EPR spectrum of a nitroxide is defined by two principal magnetic interactions: the electron Zeeman interaction (described by the g-tensor ) and the electron-nuclear hyperfine interaction with the nitrogen atom (described by the A-tensor ). In a frozen solution, where the spin label is immobile, these interactions are anisotropic, resulting in a broad, complex "powder pattern" spectrum. In a non-viscous solution, rapid and isotropic tumbling of the molecule averages these anisotropies, producing three sharp, narrow lines of equal height.

The transition between these two regimes is where the most valuable information resides. The shape of the EPR spectrum is a sensitive indicator of the rate of rotational motion, which is quantified by the rotational correlation time (τc) .[5][6] This parameter represents the average time it takes for the molecule to rotate by one radian.[6]

  • Fast Motion (τc < 1 ns): Characterized by three sharp lines. The relative heights and widths of these lines can be used to calculate τc.[5]

  • Slow Motion (1 ns < τc < 20 ns): The spectrum becomes progressively broader and more asymmetric as the tumbling rate slows. The high-field line broadens significantly, and the positions of the outer extrema shift.

  • Very Slow/Immobile (τc > 20 ns): The spectrum approaches that of a rigid powder pattern. The separation of the outer extrema (2A'zz) becomes a direct measure of the label's motional restriction.

Environmental Polarity Effects

The polarity of the spin label's microenvironment directly influences the hyperfine coupling constant (Aiso). The N-O bond has a resonance structure, with one form having the unpaired electron on the nitrogen and the other placing it on the oxygen. Polar, protic solvents stabilize the charge-separated resonance form, which increases the spin density on the nitrogen atom. This leads to a larger Aiso value.

  • Hydrophobic (non-polar) environment: Smaller Aiso value.

  • Hydrophilic (polar) environment: Larger Aiso value.

This property is invaluable for determining whether a spin-labeled residue on a protein is buried in the hydrophobic core or exposed to the aqueous solvent.[4][7]

A Chemist's Toolkit: Common TEMPO Derivatives and Their Reactivity

The versatility of TEMPO arises from the ability to functionalize the piperidine ring, creating derivatives that can be covalently attached to specific functional groups on target molecules.[8]

TEMPO Derivative Reactive Group Target Residue/Molecule Primary Application
MTSL ((1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) Methanethiosulfonate)MethanethiosulfonateCysteine (thiol group)The most common label for Site-Directed Spin Labeling (SDSL) of proteins.[9][10][11][12]
3-Maleimido-PROXYL MaleimideCysteine (thiol group)An alternative to MTSL for labeling cysteines, forming a stable thioether bond.[13][14][15]
4-Amino-TEMPO Primary AmineCarboxylic acids (with activation), aldehydes, ketonesLabeling of acidic residues or post-translational modifications.[16]
4-Isocyanato-TEMPO IsocyanatePrimary Amines (e.g., Lysine), HydroxylsLabeling of lysine residues or the 2'-hydroxyl group of RNA.[16][17]
TEMPO-Azide AzideAlkyne-modified moleculesBio-orthogonal labeling via "Click Chemistry," ideal for modified nucleic acids or proteins.[18][19]
DOXYL-Stearic Acid Fatty Acid ChainLipid BilayersProbing fluidity and dynamics at different depths within biological membranes.[13][20][21]

Expert Insight: The choice between MTSL and Maleimido-PROXYL for cysteine labeling is often a practical one. MTSL reacts via a disulfide exchange, which is reversible under strong reducing conditions.[11] The maleimide reaction forms a more stable thioether bond, which can be advantageous for long-term studies or in-cell EPR where the cellular reducing environment is a concern.[15][22]

Experimental Workflow: Site-Directed Spin Labeling of a Protein

The most widespread application of TEMPO derivatives in protein science is Site-Directed Spin Labeling (SDSL). This powerful technique provides information on local dynamics, solvent accessibility, and conformational changes at nearly any site in a protein.[1][2][23]

Diagram: The SDSL Experimental Workflow

G A 1. Protein Design - Create Cys-less template - Introduce unique Cys at target site via mutagenesis B 2. Protein Expression & Purification A->B C 3. Spin Labeling Reaction - Add thiol-specific label (e.g., MTSL) - Incubate under optimized pH and temperature B->C D 4. Purification - Remove excess, unreacted spin label (e.g., dialysis, size-exclusion chromatography) C->D E 5. Sample Preparation - Concentrate labeled protein - Load into EPR capillary tube - Flash freeze D->E F 6. EPR Spectroscopy - Acquire CW-EPR spectrum E->F G 7. Data Analysis - Analyze lineshape - Determine mobility (τc) - Assess accessibility (polarity) F->G

Caption: A logical flowchart of the Site-Directed Spin Labeling (SDSL) process, from protein design to data analysis.

Protocol: Cysteine-Specific Labeling with MTSL

This protocol provides a self-validating system for labeling a purified protein containing a single, solvent-accessible cysteine residue.

Materials:

  • Purified, Cysteine-mutant protein in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines like Tris.[24]

  • MTSL spin label stock solution (e.g., 200 mM in anhydrous DMSO).[23]

  • Degassing equipment (optional, but recommended).

  • Purification system (e.g., desalting column like a PD-10, or dialysis tubing).

  • EPR spectrometer and consumables (capillary tubes).

Methodology:

  • Protein Preparation:

    • Start with a purified protein solution at a known concentration (typically 100-200 µM).

    • Causality: The protein must be free of reducing agents like DTT or β-mercaptoethanol, which would react with the MTSL. If present, they must be removed by dialysis or buffer exchange prior to labeling.

    • (Optional) Degas the buffer to minimize oxidation of the free thiol, though the reaction is typically fast enough to make this unnecessary.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the MTSL stock solution to the protein.[23] For a 1 mL reaction of 100 µM protein, this would be 5 µL of a 200 mM MTSL stock.

    • Causality: A molar excess drives the reaction to completion. The reaction of MTSL with a cysteine thiol is most efficient at a slightly basic pH (~7.5-8.0) where the reactive thiolate anion is favored.[24]

    • Incubate the reaction. For an accessible cysteine, 1 hour at room temperature or 2-4 hours at 4°C is often sufficient. For buried cysteines, longer incubation times or multiple additions of the label may be necessary.[23]

  • Quenching and Purification (Self-Validation Step 1):

    • The most critical step is the removal of all unreacted, free spin label. Free MTSL is highly mobile and will produce a sharp three-line spectrum that can obscure the signal from the protein-bound label.

    • Use a desalting column (for rapid removal) or extensive dialysis against several changes of buffer over 24-48 hours.

    • Trustworthiness: The efficiency of removal is paramount. A common mistake is insufficient purification, leading to artefactual signals. Running a "buffer-only" sample from the final purification step through the EPR spectrometer is a good control to ensure no free label is leaching from the system.

  • Concentration and Sample Preparation:

    • Concentrate the labeled protein to a final concentration suitable for EPR (typically 50-200 µM).

    • Transfer ~10-20 µL of the final sample into a quartz or glass capillary tube.

    • For analysis of dynamics, flash-freeze the sample in liquid nitrogen and store it at -80°C or in liquid nitrogen until measurement.

  • EPR Analysis (Self-Validation Step 2):

    • Acquire the EPR spectrum.

    • To quantify the labeling efficiency, perform a double integration of the spectrum to determine the total number of spins. Compare this value to a standard curve generated from a known concentration of a stable radical like TEMPO.[23] An efficiency of >80% is generally considered good.

Conclusion: A Window into Molecular Function

TEMPO-based spin labels are more than just molecular tags; they are dynamic reporters that provide unparalleled insights into the structure, conformation, and environmental interactions of macromolecules. By understanding the fundamental properties that govern their EPR spectra—the sensitivity to motion, the response to polarity, and the specific reactivity of their derivatives—researchers can design elegant experiments to answer complex biological and chemical questions. From mapping the conformational changes in an ion channel upon ligand binding to defining the fluidity of a lipid membrane, the versatile TEMPO toolkit continues to be an indispensable part of modern structural biology and materials science.

References

  • Introduction to TEMPO deriv
  • TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy.
  • TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. Beilstein Journals.
  • Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approxim
  • New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Research.
  • (1-Oxyl-2,2,5, 5-tetramenthyl-3-pyrroline-3methyl)
  • (a) Rotational correlation time τ ⊥ of 0.2 mM TEMPO-stearate in 100 mM...
  • Arrhenius plot of the rotational correlation time of TEMPO ␶ ( small...
  • TEMPO Spin Label Oligo Modific
  • (A) Synthesis of block polymers containing TEMPO spin label (magenta...
  • (1-Oxyl-2,2,5, 5-tetramenthyl-3-pyrroline-3methyl)
  • Technical Support Center: Preventing Non-Specific Binding of TEMPO Labels to Proteins. BenchChem.
  • TEMPO Radicals as EPR Probes to Monitor the Adsorption of Different Species into X Zeolite. DTIC.
  • New Developments in Spin Labels for Pulsed Dipolar EPR.
  • Viscosity effects on optically generated electron and nuclear spin hyperpolariz
  • EPR spectroscopy applied to the study of the TEMPO mediated oxid
  • MTSL. Wikipedia.
  • (1-Oxyl-2,2,5,5-tetramethyl--pyrroline-3-methyl)
  • 4 Examples of spin labels: (a) 3-maleimido proxyl; (b) 5-doxyl-stearic acid.
  • Effects of Lipopolysaccharides from Hafnia alvei PCM1200, Proteus penneri 12, and Proteus vulgaris 9/57 on Liposomal Membranes Composed of Natural Egg Yolk Lecithin (EYL)
  • 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts.
  • New Developments in Spin Labels for Pulsed Dipolar EPR. MDPI.
  • EPR Detection (Spin Probes) | Singlet Oxygen. The Royal Society of Chemistry.
  • Protein Dynamics.
  • Spin labels cited in this review: 3‐maleimido‐PROXYL (1), MTSL (2),...
  • EPR Spectroscopy: A Powerful Tool to Analyze Supramolecular Host•Guest Complexes of Stable Radicals with Cucurbiturils.
  • Interplay of Intrinsic, Environmental, and Dynamic Effects in Tuning the EPR Parameters of Nitroxides: Further Insights from an Integrated Computational Approach.
  • EPR spectroscopy using TMP and TEMPO radicals as spin traps. (A) the...
  • (a) Temperature-dependent EPR spectra of TEMPO in [Bmim]BF 4 (blue)...
  • Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-G
  • (1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl)
  • Maleimido-proxyl as an EPR Spin Label for the Evaluation of Conform
  • EPR Characterization of a Rigid Bis-TEMPO–Bis-Ketal for Dynamic Nuclear Polariz
  • Spin label. Wikipedia.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in 15N EPR Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ¹⁵N Electron Paramagnetic Resonance (EPR) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for the best possible signal-to-noise ratio (S/N). Here, we will delve into the causality behind experimental choices, providing you with the expertise to not only follow protocols but to understand and adapt them to your specific research needs.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working with ¹⁵N EPR.

Q1: Why is my signal-to-noise ratio so low in my ¹⁵N EPR experiment?

A low signal-to-noise ratio can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:

  • Suboptimal Sample Preparation: Incorrect sample concentration, poor choice of cryoprotectant, or improper freezing can all degrade signal quality.

  • Incorrect Instrument Parameters: Non-optimized microwave power, modulation amplitude, or time constants can significantly impact your S/N.

  • Improper Resonator Tuning: A poorly tuned resonator will not efficiently transfer microwave power to your sample, resulting in a weak signal.[1][2][3][4]

  • Environmental Noise: Vibrations and temperature fluctuations around the spectrometer can introduce noise.[5]

Q2: What is the primary advantage of using ¹⁵N-labeled spin probes?

The use of ¹⁵N-labeled spin probes offers a significant advantage in enhancing both the sensitivity and resolution of your EPR spectra.[6][7] This is due to a reduction in the number of nuclear manifolds from three (with ¹⁴N) to two, which simplifies the spectrum and sharpens spectral features.[6] This simplification can lead to a substantial increase in signal height, in some cases up to 10-fold in freely tumbling states.[6]

Q3: How do I choose the right microwave power for my experiment?

The optimal microwave power is a balance between maximizing signal intensity and avoiding saturation. The EPR signal intensity initially increases with the square root of the microwave power.[8][9] However, at higher power levels, the signal can saturate, leading to a decrease in intensity and line broadening.[8][9] To find the optimal power, you should perform a power saturation experiment, where you record spectra at increasing microwave power and plot the signal intensity. The optimal power will be just before the onset of saturation.[10][11][12]

Q4: What is the ideal modulation amplitude for my ¹⁵N EPR experiment?

The modulation amplitude is a critical parameter for achieving good signal intensity without distorting the spectral lineshape. A good starting point is to set the modulation amplitude to be approximately equal to the width of the EPR signal.[8][9] If the modulation amplitude is too large, it can cause broadening and distortion of the signal.[8][9][13] Conversely, a very low modulation amplitude may result in a poor signal-to-noise ratio.[9] For organic radicals, a starting point of 4 G is often reasonable, but it is always good practice to test lower values.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your ¹⁵N EPR experiments.

Issue 1: Weak or No EPR Signal

A weak or non-existent EPR signal is a common problem. Follow this workflow to diagnose and resolve the issue.

Workflow for Diagnosing a Weak or No EPR Signal

weak_signal_workflow cluster_sample Sample Preparation Checks cluster_tuning Resonator Tuning Checks start Start: Weak or No Signal check_sample 1. Verify Sample Preparation start->check_sample check_tuning 2. Check Resonator Tuning & Coupling check_sample->check_tuning Sample OK conc Concentration in optimal range? (e.g., 400-2000 µM for X-band) check_sample->conc check_power 3. Optimize Microwave Power check_tuning->check_power Tuning OK dip Is the tuning dip sharp and deep? check_tuning->dip check_modulation 4. Adjust Modulation Amplitude check_power->check_modulation Power Optimized check_gain 5. Verify Receiver Gain check_modulation->check_gain Modulation Optimized solution Signal Improved check_gain->solution Gain OK solvent Appropriate solvent/cryoprotectant? conc->solvent freezing Properly frozen to form a glass? solvent->freezing coupling Is the resonator critically coupled? dip->coupling

Caption: Troubleshooting workflow for a weak or absent EPR signal.

Step-by-Step Troubleshooting:

  • Verify Sample Preparation:

    • Concentration: For X-band experiments, a typical target concentration is between 400-2000 µM.[14] Concentrations that are too low will yield a weak signal, while excessively high concentrations can lead to line broadening.

    • Solvent and Cryoprotectant: For frozen samples, the choice of solvent and cryoprotectant is crucial for forming a good glass, which prevents aggregation of your sample.[15][16] A common cryoprotectant is glycerol, often used at 15-20%.[17] However, be aware that cryoprotectants can sometimes influence protein structure.[15][16]

    • Freezing Technique: Slow, gradual freezing of the sample in liquid nitrogen helps to prevent tube cracking and ensures a homogenous sample.[18][19]

  • Check Resonator Tuning and Coupling:

    • A properly tuned resonator is essential for efficient microwave power transfer. The tuning "dip" on the oscilloscope or software should be sharp and deep.[1][5]

    • Ensure the resonator is critically coupled. This means that the microwave bridge is matched to the cavity and sample, allowing for maximum power absorption by the sample.[1][3]

  • Optimize Microwave Power:

    • As mentioned in the FAQs, perform a power saturation experiment to determine the optimal microwave power for your sample. Start with a low power (e.g., 2 mW) and gradually increase it.[8]

  • Adjust Modulation Amplitude:

    • The modulation amplitude should be optimized to maximize signal without introducing distortion. A good starting point is a value close to the linewidth of your signal.[8][9]

  • Verify Receiver Gain:

    • Ensure the receiver gain is set appropriately. If the gain is too low, your signal will be weak. If it's too high, the signal can be "clipped," leading to a flattened peak and inaccurate data.[9]

Issue 2: Noisy Baseline and Spectral Artifacts

A noisy or distorted baseline can obscure your signal and make data analysis difficult.

Workflow for Addressing Baseline Issues

baseline_workflow cluster_environment Environmental Factors cluster_post_processing Post-Processing Options start Start: Noisy Baseline/Artifacts check_environment 1. Check for Environmental Noise start->check_environment check_time_constant 2. Optimize Time Constant check_environment->check_time_constant Environment Stable vibrations Is the spectrometer isolated from vibrations? check_environment->vibrations signal_averaging 3. Implement Signal Averaging check_time_constant->signal_averaging Time Constant Optimized post_processing 4. Apply Post-Processing Techniques signal_averaging->post_processing Averaging Complete solution Clean Spectrum post_processing->solution filtering Digital Filtering post_processing->filtering temp Are there temperature fluctuations or air drafts? vibrations->temp baseline_corr Baseline Correction filtering->baseline_corr

Caption: Workflow for troubleshooting a noisy baseline in EPR spectra.

Step-by-Step Troubleshooting:

  • Check for Environmental Noise:

    • Ensure the spectrometer is on a vibration-dampening platform.

    • Minimize air drafts around the cavity, as temperature fluctuations can cause baseline drift.[5][8]

  • Optimize Time Constant:

    • A larger time constant can reduce noise, but it must be balanced with the scan rate. A general rule is that the time taken to scan through the narrowest feature of your spectrum should be at least ten times greater than the time constant.[1]

  • Implement Signal Averaging:

    • Signal averaging is a powerful technique to improve the S/N. The S/N is proportional to the square root of the number of scans.[9] For weak signals, acquiring multiple scans and averaging them can significantly enhance the signal quality.

  • Apply Post-Processing Techniques:

    • Digital Filtering: Digital filters can be applied to remove high-frequency noise from your spectrum without introducing the phase shifts that can occur with analog filters.[8]

    • Baseline Correction: After data acquisition, a baseline correction can be applied to remove low-frequency drifts. This typically involves fitting a polynomial to the baseline and subtracting it from the spectrum.[20][21]

Data and Parameter Summary

The following table provides a summary of key parameters and their typical starting values for ¹⁵N EPR experiments.

ParameterRecommended Starting ValueRationale and Considerations
Sample Concentration 400 - 2000 µM (X-band)Balances signal strength with potential line broadening from spin-spin interactions.[14]
Microwave Power 2 mWA good starting point to avoid saturation. Perform a power saturation curve to find the optimum.[8]
Modulation Amplitude ~ Linewidth of the signal (e.g., 4 G for organic radicals)Optimizes signal intensity without causing distortion.[1][8][9]
Modulation Frequency 100 kHzStandard for most applications, providing good sensitivity.[1]
Time Constant Match to conversion timeA longer time constant reduces noise but requires a slower scan speed.[1]
Number of Scans > 1 (Signal Averaging)S/N improves with the square root of the number of scans.[9]

Experimental Protocols

Protocol 1: Performing a Microwave Power Saturation Experiment
  • Initial Setup: Tune the resonator and set all other acquisition parameters (modulation amplitude, time constant, etc.) to their optimal values.

  • Low Power Scan: Acquire a spectrum at a very low, non-saturating microwave power (e.g., 0.2 mW).

  • Incremental Power Scans: Increase the microwave power in steps (e.g., doubling the power at each step) and acquire a spectrum at each power level.

  • Data Analysis: Measure the peak-to-peak amplitude of the signal for each spectrum.

  • Plotting: Plot the signal amplitude as a function of the square root of the microwave power.

  • Determine Optimal Power: The optimal microwave power is the highest power before the plot deviates from linearity and begins to plateau or decrease.

Protocol 2: Sample Preparation for Frozen Aqueous Solutions
  • Solvent/Cryoprotectant Mixture: Prepare your protein or molecule of interest in a solution containing a cryoprotectant. A common choice is a mixture of water and glycerol (e.g., 80:20 v/v).

  • Sample Loading: Carefully transfer the solution into a high-quality quartz EPR tube, avoiding bubbles.[19]

  • Slow Freezing: Slowly lower the EPR tube into liquid nitrogen. Start by immersing just the tip and gradually lower the rest of the tube. This promotes the formation of a clear glass and prevents the tube from cracking.[18][19]

  • Visual Inspection: After freezing, visually inspect the sample to ensure it is a clear glass and the tube is not cracked.[18]

References

  • An EPR Primer 2. (n.d.). Bruker.
  • Practical Aspects - 2.1 The EPR Spectrometer. (n.d.). University of Arizona.
  • Things to know before operating an EPR Spectrometer. (n.d.). KU NMR Lab.
  • Effect of RF power and modulation amplitude on EPR sensitivity and line-width of mChip. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a resonator with automatic tuning and coupling capability to minimize sample motion noise for in vivo EPR spectroscopy. (2001). Journal of Magnetic Resonance. [Link]

  • Tuning the Resonator. (2024). Bridge12. Retrieved from [Link]

  • Analysis of the tuning and operation of reflection resonator EPR spectrometers. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Challenges of Continuous Wave EPR of Broad Signals—The Ferritin Case. (2021). Applied Magnetic Resonance. [Link]

  • EPR Resonators 5. (n.d.). Bruker.
  • ¹⁵N- and ²H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies. (1982). Proceedings of the National Academy of Sciences. [Link]

  • Density and electron density of aqueous cryoprotectant solutions at cryogenic temperatures for optimized cryoprotection and diffraction contrast. (2018). Acta Crystallographica Section D: Structural Biology. [Link]

  • Digital filter design for electrophysiological data – a practical approach. (2015). Journal of Neuroscience Methods. [Link]

  • A comparison of resolution-enhancement methods in saturation-transfer EPR. ¹⁵N isotopically substituted spin labels and 35 GHz high-frequency operation. (1982). Biophysical Journal. [Link]

  • Combining site-directed spin labeling in vivo and in-cell EPR distance determination. (2020). Chemical Science. [Link]

  • EPR Sample Preparation. (n.d.). University of Wisconsin-Madison.
  • General guidelines for preparation of EPR samples for use at the Caltech EPR facility. (n.d.). Caltech.
  • Appendix A: Acquiring EPR Spectra and Optimizing Parameters. (n.d.). In In Vivo EPR (ESR). CRC Press. Retrieved from [Link]

  • Questions about cryoprotectant. (2013). ResearchGate. Retrieved from [Link]

  • Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. (2023). Chemical Society Reviews. [Link]

  • ¹⁵N-detected TROSY for ¹H-¹⁵N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. (2021). Journal of Biomolecular NMR. [Link]

  • Combining Absorption and Dispersion Signals to Improve Signal-to-noise for Rapid Scan EPR Imaging. (2014). Journal of Magnetic Resonance. [Link]

  • A Comparison of Resolution-Enhancement Methods in Saturation-Transfer EPR: ¹⁵N Isotopically Substituted Spin Labels and 35 GHz High-Frequency Operation. (1982). Biophysical Journal. [Link]

  • Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination. (2019). ChemRxiv. [Link]

  • ¹⁵N optimal control pulses. (2022). Journal of Magnetic Resonance. [Link]

  • Use of EPR to Solve Biochemical Problems. (2002). Methods in Enzymology. [Link]

  • Time-varying digital filtering of ECG baseline wander. (1995). Medical & Biological Engineering & Computing. [Link]

  • EPR Checklist. (n.d.). KU NMR Lab.
  • Step-by-Step Guide to Prepare EPR Samples. (2024). CIQTEK. Retrieved from [Link]

  • Submillisecond Freezing Permits Cryoprotectant-Free EPR Double Electron-Electron Resonance Spectroscopy. (2020). Angewandte Chemie International Edition. [Link]

  • Submillisecond Freezing Permits Cryoprotectant-Free EPR Double Electron–Electron Resonance Spectroscopy. (2020). Angewandte Chemie International Edition. [Link]

  • EPR in Life Science. (n.d.). Bruker. Retrieved from [Link]

  • EPR Spectroscopy. (2014). Penn State University.
  • Effects of Lipopolysaccharides from Hafnia alvei PCM1200, Proteus penneri 12, and Proteus vulgaris 9/57 on Liposomal Membranes Composed of Natural Egg Yolk Lecithin (EYL) and Synthetic DPPC: An EPR Study and Computer Simulations. (2022). International Journal of Molecular Sciences. [Link]

  • Order-of-magnitude SNR improvement for high-field EPR spectrometers via 3D printed quasi-optical sample holders. (2020). Proceedings of the National Academy of Sciences. [Link]

  • Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains. (2004). Biophysical Journal. [Link]

  • Baseline Correction. (n.d.). MNE-Python. Retrieved from [Link]

  • EPR sample prep guide V2. (n.d.). University of Denver.
  • EPR microwave power saturation. (2022). ResearchGate. Retrieved from [Link]

  • Sample Preparation. (n.d.). Electron Paramagnetic Resonance (EPR) Facility, University of California, Davis. Retrieved from [Link]

  • Electron paramagnetic resonance. (n.d.). In Wikipedia. Retrieved from [Link]

  • Digital Filteration of ECG Signals for Removal of Baseline Drift. (2014). International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. [Link]

  • Optimization of data acquisition for EPR imaging. (2010). Journal of Magnetic Resonance. [Link]

  • A Unique and Simple Approach to Improve Sensitivity in ¹⁵N-NMR Relaxation Measurements for NH₃⁺ Groups: Application to a Protein-DNA Complex. (2017). Molecules. [Link]

Sources

Technical Support Center: Troubleshooting Low Labeling Efficiency of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N (4-amino-TEMPO-¹⁵N). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during labeling experiments. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to ensure your success.

Introduction to 4-Amino-TEMPO-¹⁵N

4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N-1-oxyl (4-amino-TEMPO-¹⁵N) is a stable nitroxide radical widely used as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3][4] Its primary amine group allows for covalent attachment to biomolecules, providing valuable insights into protein structure, dynamics, and interactions through techniques like Site-Directed Spin Labeling (SDSL).[5][6][7] The ¹⁵N isotope enrichment is particularly advantageous for certain advanced EPR experiments. Despite its utility, achieving high labeling efficiency can be challenging. This guide addresses the most common pitfalls in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting

Question 1: My labeling efficiency is consistently low. What are the most critical factors I should check first?

Answer: Low labeling efficiency is a multifaceted problem. Systematically evaluating the following four critical areas will resolve the majority of issues.

  • Reaction pH and Buffer Composition: The reactivity of the primary amine on 4-amino-TEMPO is highly pH-dependent. The amine group must be deprotonated (–NH₂) to act as a nucleophile and attack the reactive group (e.g., an NHS ester) on your target molecule.[8][9]

    • Insight: At acidic or neutral pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (–NH₃⁺). The optimal pH for amine acylation is typically between 8.0 and 9.0.[9][10]

    • Actionable Advice:

      • Ensure your reaction buffer has a pH in the 8.0-9.0 range. Sodium bicarbonate (0.1 M, pH 8.3) or sodium borate (0.1 M, pH 8.5) are excellent starting points.[11][12]

      • Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with 4-amino-TEMPO for reaction with your target molecule, drastically reducing your yield.[9][12]

  • Concentration of Reactants: Labeling reactions are concentration-dependent.[12]

    • Insight: Low concentrations of your protein or target molecule will slow down the reaction kinetics, allowing competing side reactions, such as the hydrolysis of your crosslinker, to dominate.[9]

    • Actionable Advice: Aim for a protein concentration of at least 2 mg/mL, with 5-20 mg/mL being ideal for efficient labeling.[12]

  • Molar Ratio of Label to Target: Using an insufficient amount of the spin label is a common oversight.

    • Insight: A stoichiometric excess of the 4-amino-TEMPO conjugate is required to drive the reaction to completion.

    • Actionable Advice: Start with a 10- to 20-fold molar excess of the spin label over the target molecule. This can be optimized, but a significant excess is a good starting point.[13]

  • Integrity of the Nitroxide Radical: The TEMPO radical is stable but not indestructible. It can be reduced to the EPR-silent hydroxylamine form.[14][15][16]

    • Insight: Common laboratory reagents, particularly reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), will rapidly reduce the nitroxide radical.[15] Ascorbic acid is also a potent reducing agent for nitroxides.[14][15]

    • Actionable Advice: Ensure all buffers and your purified protein sample are free from reducing agents before initiating the labeling reaction. If your protein requires a reducing agent for stability, it must be removed via dialysis or a desalting column immediately before adding the spin label.

Troubleshooting Workflow: Initial Checks

Here is a logical workflow to diagnose the primary cause of low labeling efficiency.

G start Low Labeling Efficiency check_ph Verify Buffer pH (8.0-9.0) and Absence of Amine Buffers start->check_ph check_conc Confirm Protein Concentration (>2 mg/mL) check_ph->check_conc pH & Buffer OK ph_issue Prepare fresh buffer, remove Tris/glycine check_ph->ph_issue Issue Found check_ratio Calculate Molar Ratio (10-20x Excess of Label) check_conc->check_ratio Concentration OK conc_issue Concentrate protein sample check_conc->conc_issue Issue Found check_reducing Check for Reducing Agents (e.g., DTT, TCEP) check_ratio->check_reducing Molar Ratio OK ratio_issue Increase amount of spin label check_ratio->ratio_issue Issue Found optimize Systematically Optimize Parameters check_reducing->optimize No Reductants reducing_issue Purify sample to remove reducing agents check_reducing->reducing_issue Issue Found

Caption: Initial troubleshooting workflow for low labeling efficiency.

Question 2: I am trying to label a specific lysine residue, but the reaction is not specific. How can I improve selectivity?

Answer: Achieving site-specificity with amine-reactive probes is challenging because proteins often have multiple surface-exposed lysine residues. However, you can exploit differences in the pKa of amino groups to enhance specificity.

  • Exploiting pKa Differences: The α-amino group at the N-terminus of a protein typically has a lower pKa (around 7-8) compared to the ε-amino group of lysine residues (pKa ~10-11).[17]

  • Actionable Advice: By lowering the reaction pH to a near-neutral range (e.g., pH 7.2-7.5), you can favor the labeling of the more reactive, deprotonated N-terminal amine while the majority of lysine residues remain protonated and less reactive.[12][18] This is a trade-off, as the overall reaction rate will decrease, so you may need to increase the reaction time or label concentration.

If absolute specificity is required and N-terminal labeling is not an option, consider alternative strategies:

  • Site-Directed Mutagenesis: If your protein of interest does not contain functionally essential cysteines, the most robust method is to introduce a unique cysteine residue at your desired labeling site and use a thiol-reactive spin label.[6][7][17]

  • Unnatural Amino Acid Incorporation: For complex proteins with essential native cysteines, an advanced strategy involves genetically encoding an unnatural amino acid with an orthogonal reactive group, such as p-acetyl-L-phenylalanine, which can then be specifically reacted with a hydroxylamine-functionalized spin label.[19]

Question 3: My protein precipitates during or after the labeling reaction. What is causing this and how can I prevent it?

Answer: Protein precipitation post-labeling is often due to a change in the molecule's properties, such as increased hydrophobicity or charge neutralization.[20]

  • Causality: Covalently attaching the relatively hydrophobic TEMPO moiety to multiple sites on the protein surface can lead to aggregation and precipitation, especially if the labeling occurs at sites that disrupt favorable electrostatic interactions.

  • Actionable Advice:

    • Reduce the Degree of Labeling (DOL): This is the most common cause. Over-labeling can drastically alter the solubility of a protein. Reduce the molar excess of the spin label in your reaction to decrease the number of labels attached per protein molecule.[20]

    • Optimize Buffer Conditions: Include additives that are known to stabilize your protein, such as glycerol (5-10%), non-ionic detergents (at low concentrations), or specific salts.

    • Control the Reaction Rate: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can sometimes allow the protein to better accommodate the conformational changes associated with labeling.

ParameterStandard ConditionTroubleshooting ModificationRationale
Molar Ratio (Label:Protein) 10-20:12-5:1Reduces the Degree of Labeling (DOL) to prevent over-modification.[20]
Temperature Room Temperature4°CSlows the reaction rate, potentially reducing aggregation.
Reaction Buffer 0.1 M Bicarbonate, pH 8.3Add 5% (v/v) GlycerolIncreases solvent viscosity and stabilizes protein structure.
Protein Concentration >5 mg/mL2-5 mg/mLLowering concentration can sometimes reduce aggregation, but may lower efficiency.
Question 4: How do I efficiently remove the unreacted (free) spin label after the reaction?

Answer: Removing all traces of the free spin label is absolutely critical for accurate EPR analysis, as the sharp, intense signal from the free label can obscure the broader signal from the immobilized, protein-bound label.[21] Standard dialysis is often insufficient.

  • Recommended Method: Size Exclusion / Desalting Columns:

    • Insight: Spin columns or gravity-flow desalting columns (e.g., PD-10) are highly effective for separating the small-molecule spin label from the much larger labeled protein.[21]

    • Actionable Advice: For small-scale purifications, spin desalting columns offer rapid and efficient buffer exchange and cleanup with minimal sample dilution.[22][23] For larger volumes, gravity-flow columns are suitable.

Protocol: Spin Column Purification of Labeled Protein
  • Equilibrate the Column: Remove the storage buffer from a spin column by centrifugation (e.g., 1,000 x g for 1-2 minutes).[22]

  • Wash: Add your desired final storage buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.[24]

  • Load Sample: Carefully apply your entire labeling reaction mixture to the center of the compact resin bed.

  • Elute: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain your purified, labeled protein, while the unreacted spin label remains in the column resin.

G cluster_0 Spin Column Preparation cluster_1 Purification cluster_2 Result prep1 Equilibrate Column (Centrifuge to remove storage buffer) prep2 Wash Column with Final Buffer (Repeat 2-3x) prep1->prep2 load Load Labeling Reaction Mixture prep2->load elute Centrifuge into new Collection Tube load->elute product Purified Labeled Protein (in Eluate) elute->product waste Free Spin Label (Retained in Column)

Sources

Technical Support Center: Enhancing the In Vivo Stability of 4-Amino-TEMPO-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N (4-Amino-TEMPO-¹⁵N). This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile spin label in in vivo experiments. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the reliability and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 4-Amino-TEMPO-¹⁵N signal disappearing so quickly in my in vivo experiment?

A1: The Core Challenge: Bioreduction

The rapid loss of the paramagnetic signal from 4-Amino-TEMPO-¹⁵N in a biological environment is almost always due to its chemical reduction. The nitroxide radical (N-O•), which is the source of the EPR signal, is reduced to the corresponding EPR-silent hydroxylamine (N-OH).[1][2] This is a significant challenge for in vivo applications, which often require the probe to remain stable for extended periods.[2][3]

Primary Causes:

  • Endogenous Reducing Agents: The primary culprits are small-molecule antioxidants and enzymes abundant in cells and tissues. Ascorbic acid (ascorbate or Vitamin C) is one of the most significant contributors to this reduction process.[1][2][3] Other substances like glutathione (GSH) and sulfhydryl groups on proteins also play a role.[4]

  • Enzymatic Reactions: Cellular enzymatic systems can also contribute to the reduction of the nitroxide.

The rate of this bioreduction can vary significantly between different tissues and organs, depending on their local metabolic activity and concentration of reducing agents.[5]

Figure 1: The primary pathway for signal loss of 4-Amino-TEMPO-¹⁵N in vivo.

Q2: How can I assess the stability of my 4-Amino-TEMPO-¹⁵N formulation before starting a full in vivo study?

A2: Ex Vivo Stability Assay

Before committing to complex and resource-intensive animal studies, it is highly recommended to perform an ex vivo stability assay. This allows you to quantify the rate of signal decay in a controlled environment that mimics physiological conditions.

Experimental Protocol: Ex Vivo Stability in Plasma

This protocol provides a step-by-step method to measure the reduction rate of 4-Amino-TEMPO-¹⁵N in blood plasma.

Materials:

  • 4-Amino-TEMPO-¹⁵N stock solution (e.g., 10 mM in saline)

  • Freshly collected blood plasma (e.g., from rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EPR spectrometer with a temperature controller

  • Capillary tubes or flat cells for EPR measurements

Procedure:

  • Sample Preparation:

    • Pre-warm the plasma and PBS to 37°C.

    • In an Eppendorf tube, mix 90 µL of plasma with 10 µL of the 10 mM 4-Amino-TEMPO-¹⁵N stock solution to get a final concentration of 1 mM. (Note: Adjust concentrations as needed for your specific experiment).

    • As a control, prepare a similar sample using PBS instead of plasma.

  • EPR Measurement:

    • Immediately draw the mixture into an EPR capillary tube and place it inside the spectrometer's resonator, which should be pre-set to 37°C.

    • Begin acquiring EPR spectra immediately. Record a spectrum every 1-2 minutes for a period of 30-60 minutes, or until the signal has significantly decayed.

  • Data Analysis:

    • For each spectrum, measure the peak-to-peak height or double integral of the EPR signal, which is proportional to the concentration of the nitroxide radical.

    • Plot the signal intensity as a function of time.

    • Fit the decay curve to a first-order exponential decay model to determine the half-life (t₁/₂) of the compound in the plasma.

Data Interpretation: A shorter half-life in plasma compared to the PBS control confirms that biological components are responsible for the reduction. This assay allows you to compare the stability of different formulations or nitroxide analogs side-by-side.

Sample Matrix Typical Half-Life (t₁/₂) of Piperidine Nitroxides Primary Reducing Factors
PBS (pH 7.4)> 12 hoursMinimal decay
Blood Plasma5 - 30 minutesAscorbate, protein sulfhydryl groups[4][6]
Tissue Homogenate (e.g., Liver)2 - 15 minutesAscorbate, glutathione, enzymatic activity[4]

Table 1: Representative stability of piperidine-based nitroxides like 4-Amino-TEMPO-¹⁵N in different biological media. Actual values can vary based on species and experimental conditions.

Q3: My in vivo signal is decaying much faster than my ex vivo results predicted. What could be the cause?

A3: Bridging the Gap Between Ex Vivo and In Vivo

Discrepancies between ex vivo and in vivo results are common and highlight the complexity of a living system. Several factors that are not fully replicated in a plasma or homogenate assay come into play.

  • Pharmacokinetics & Biodistribution: Following administration, 4-Amino-TEMPO-¹⁵N is distributed throughout the body. It may accumulate in organs with high metabolic activity and high concentrations of reducing agents, such as the liver and kidneys, leading to faster clearance than predicted by blood plasma alone.[5]

  • Cellular Uptake: If the compound is taken up by cells, it becomes exposed to the highly reducing intracellular environment, where ascorbate and glutathione concentrations are much higher than in the extracellular fluid.[1]

  • Excretion: The compound is actively cleared from the body, primarily through the kidneys. This physical removal process contributes to the overall loss of signal from the measurement area.

Sources

Technical Support Center: Analysis of Complex EPR Spectra from 15N-Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Electron Paramagnetic Resonance (EPR) spectroscopy on 15N-labeled proteins. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges in data acquisition and analysis. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions in your experimental design and troubleshooting efforts.

Section 1: Foundational Knowledge & Experimental Design

This section addresses common questions regarding the "why" behind experimental choices in EPR studies of 15N-labeled proteins.

Q1: What is the primary advantage of using 15N-labeling for protein EPR studies?

A1: The primary advantage of substituting the naturally abundant 14N (nuclear spin I=1) with 15N (nuclear spin I=1/2) in your protein or spin label is spectral simplification and enhanced resolution.[1] The 14N nucleus splits the EPR signal into three lines, whereas the 15N nucleus splits it into only two. This reduction in the number of nuclear manifolds simplifies complex spectra, making them easier to interpret, especially in cases of overlapping signals or multiple spin-labeled sites.[1] This simplification also reduces computation time for spectral simulations by as much as 90%.[1]

Q2: How does 15N labeling improve the sensitivity and resolution of my EPR spectra?

A2: The improvement in sensitivity and resolution arises from a combination of factors. Firstly, the reduction in spectral complexity from three lines to two concentrates the signal into fewer features, which can enhance the signal-to-noise ratio. Secondly, the weaker hyperfine interactions of the unpaired electron with deuterium (often used in conjunction with 15N labeling) lead to a reduction in spectral linewidths.[1] This results in sharper spectral features, allowing for more precise measurements of g-tensors and hyperfine coupling constants.[1]

Q3: What are the key considerations when designing a site-directed spin labeling (SDSL) experiment for a 15N-labeled protein?

A3: A successful SDSL experiment hinges on careful planning. Here are the critical considerations:

  • Cysteine Mutagenesis: The most common spin label, (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), reacts specifically with the thiol group of cysteine residues.[2] Therefore, you will likely need to create a cysteine-light mutant of your protein (removing native cysteines) and then introduce a single cysteine at the desired labeling site via site-directed mutagenesis.[2]

  • Structural Context: The location of the spin label is paramount. A label in an unstructured loop will exhibit high mobility and produce a sharp three-line spectrum (for 14N) or two-line spectrum (for 15N).[3] Conversely, a label in a buried region or at a site of tertiary contact will be highly immobilized, resulting in a broad, anisotropic spectrum.[3]

  • Scientific Question: Your experimental question will dictate the labeling strategy. For studying protein dynamics, a single label is often sufficient. To measure distances, you will need to introduce two labels (double electron-electron resonance, DEER) or a label and another paramagnetic center.[3][4] Distances in the range of 8 to 60 Å can be determined using a combination of continuous-wave (CW) and pulsed EPR techniques.[3]

Section 2: Sample Preparation - The First Line of Defense Against Poor Data

High-quality data begins with meticulous sample preparation. Many spectral artifacts and reproducibility issues can be traced back to this crucial stage.

Q4: My EPR signal is very weak. What are the optimal protein concentrations?

A4: A weak signal is a common frustration. For X-band EPR, the target concentration to achieve a good signal-to-noise ratio is typically in the range of 400-2000 µM of spins, which often corresponds to a protein concentration of around 200 µM.[5] The minimum concentration is generally considered to be 100 µM of spins, though this may limit your ability to perform more advanced pulsed EPR techniques like ENDOR and HYSCORE.[6][7] For DEER/PELDOR experiments, a concentration of 150 µM of bi-labeled protein is preferred, with a maximum of 250 µM to avoid artificial broadening due to spin-spin interactions.[6][7]

Q5: I'm observing significant signal broadening. Could my sample concentration be too high?

A5: Yes, excessively high concentrations can lead to artificial line broadening due to dipolar magnetic interactions between adjacent spin-active compounds.[5][6] While the protein matrix can act as a buffer to isolate individual spins, it's a factor to consider if you observe unexpectedly broad lines.[5]

Q6: What are the best practices for preparing and freezing aqueous protein samples for EPR?

A6: Proper preparation and freezing are critical to prevent artifacts and ensure sample integrity.

  • Solvent and Cryoprotectants: For measurements at cryogenic temperatures, your solvent must form a glass upon freezing to ensure a homogenous sample and prevent light scattering.[8] For aqueous samples, adding a cryoprotectant like 30% v/v glycerol or ~0.4 M sucrose is common.[7]

  • EPR Tube Selection and Cleaning: Use high-quality quartz EPR tubes.[7] Thoroughly clean tubes to remove any residual paramagnetic impurities. A rigorous cleaning protocol involves soaking in 1M KOH/NaOH, followed by 1M nitric acid, and finally 4mM EDTA to chelate any metal ions.[7]

  • Sample Loading: Use a syringe or a long glass pipette to fill the tube from the bottom up, avoiding air bubbles which can introduce artifacts.[7][9] Ensure a consistent sample height across a series of comparable samples.[6]

  • Freezing Technique: To prevent the EPR tube from cracking due to the expansion of water upon freezing, a slow, controlled freezing process is essential.[6][8] Start by dipping the bottom tip of the tube into liquid nitrogen. Once the initial vigorous boiling subsides, slowly lower the tube into the liquid nitrogen at a rate of about 1 mm/sec.[6][7][8]

Parameter Recommended Range Rationale
Protein Concentration (CW-EPR) 100 - 500 µMBalances signal strength with potential for aggregation and broadening.
Spin Concentration (CW-EPR) 400 - 2000 µMOptimal for good signal-to-noise.[5][6]
Protein Concentration (DEER) 100 - 250 µMMinimizes intermolecular interactions that can obscure intramolecular distance measurements.[6]
Cryoprotectant (Glycerol) 20 - 30% (v/v)Ensures a glassy frozen solution, preventing sample heterogeneity.[7]

Section 3: Data Acquisition & Processing Workflow

A systematic approach to data acquisition and processing is key to extracting meaningful information from your spectra.

Q7: My spectrum has a poor signal-to-noise ratio despite having an adequate protein concentration. What acquisition parameters should I check?

A7: A poor signal-to-noise (S/N) ratio can often be improved by optimizing acquisition parameters.

  • Receiver Gain: Setting the receiver gain too high can clip the free induction decay (FID), leading to artifacts across the entire spectrum.[10] It's best to use an automatic gain setting before acquisition.[10]

  • Modulation Amplitude: For organic radicals, a modulation amplitude of around 4 G is a reasonable starting point. However, if the modulation amplitude is larger than the EPR linewidth, the spectrum will become distorted. It's good practice to record spectra at a lower modulation amplitude to check for this.[11]

  • Time Constant and Conversion Time: A larger time constant generally reduces noise. However, the time constant is limited by the scan rate. Too large a time constant for a given scan rate can lead to spectral distortion.[11]

  • Number of Scans: Increasing the number of scans is a straightforward way to improve the S/N ratio, which scales with the square root of the number of scans.

Q8: What is the general workflow for analyzing complex EPR spectra from 15N-labeled proteins?

A8: The analysis of complex EPR spectra, particularly those from 15N-labeled proteins, typically involves spectral simulation to extract quantitative information.

EPR_Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_output Output SamplePrep Sample Preparation (15N-labeled protein) DataAcq EPR Data Acquisition (CW or Pulsed) SamplePrep->DataAcq DataProc Data Processing (Baseline correction, etc.) DataAcq->DataProc Sim Spectral Simulation (e.g., EasySpin, SimLabel) DataProc->Sim Fit Fitting & Parameter Extraction Sim->Fit Model Structural Modeling (RosettaEPR, etc.) Fit->Model Params Dynamic & Structural Parameters Fit->Params

Caption: EPR data analysis workflow.

This workflow begins with careful sample preparation and data acquisition. The raw data is then processed (e.g., baseline correction). The core of the analysis lies in simulating the experimental spectrum using software like EasySpin or SimLabel.[12][13][14] By fitting the simulated spectrum to the experimental data, you can extract key parameters such as rotational correlation times, order parameters, and hyperfine coupling constants. These parameters provide insights into the local dynamics and structure of the protein. For more advanced applications, these parameters can be used as restraints for structural modeling.[15][16]

Section 4: Troubleshooting Common Spectral Artifacts

Q9: My baseline is distorted. What are the likely causes?

A9: Baseline distortions can arise from several sources:

  • Instrumental Artifacts: An improperly tuned spectrometer can lead to a sloping or curved baseline. Always ensure the spectrometer is properly tuned before each experiment.

  • Sample Positioning: Inconsistent sample positioning within the resonator can cause baseline issues.

  • Acoustic Ringing: In pulsed EPR experiments, acoustic ringing in the resonator can distort the baseline. This can often be mitigated by adjusting the pulse sequence timings.

Q10: I see sharp, narrow signals superimposed on my broad spectrum. What are they?

A10: These are often due to a small population of unbound or free spin labels in your sample.[17] This can occur if the labeling reaction was incomplete or if the spin label has been cleaved from the protein. It is crucial to remove any excess, unreacted spin label after the labeling reaction, typically through dialysis or size-exclusion chromatography.

Q11: My spectrum from an aqueous sample at room temperature is very noisy and difficult to tune. Why?

A11: Aqueous samples at temperatures above freezing can be problematic for EPR due to the high dielectric constant of water.[5] The large electric dipole of water interacts strongly with the electric field component of the microwaves in the resonator, which "spoils the Q" factor of the resonator and significantly reduces sensitivity.[5] For room temperature measurements of aqueous samples, it is often necessary to use a specialized flat cell or a capillary tube to minimize the amount of water in the active volume of the resonator.[5]

Section 5: FAQs on Advanced Topics and Data Interpretation

Q12: How do I interpret the hyperfine coupling constant in my 15N-labeled protein spectrum?

A12: The hyperfine coupling constant (A) reflects the interaction between the unpaired electron of the spin label and the 15N nucleus. The magnitude of this coupling is sensitive to the polarity of the local environment. In general, a larger hyperfine coupling constant indicates a more polar environment. By measuring the hyperfine coupling at different sites, you can map the polarity profile of your protein.

Q13: What is the difference between CW-EPR and pulsed EPR techniques like DEER?

A13: Continuous-wave (CW) EPR is analogous to conventional absorption spectroscopy, where the absorption of a continuous microwave irradiation is measured as the magnetic field is swept.[18] CW-EPR is highly sensitive to the motional dynamics of the spin label on the nanosecond timescale.[19]

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), use sequences of microwave pulses to measure the dipolar coupling between two unpaired electrons.[20] This allows for the precise measurement of distances between two spin labels over a range of approximately 1.5 to 8 nanometers.[15]

EPR_Techniques cluster_cw Continuous-Wave (CW) EPR cluster_pulsed Pulsed EPR EPR EPR Spectroscopy CWEPR CW-EPR EPR->CWEPR PulsedEPR Pulsed EPR (DEER/PELDOR) EPR->PulsedEPR CW_Info Information: - Local Dynamics - Polarity - Accessibility CWEPR->CW_Info Pulsed_Info Information: - Inter-spin Distances (1.5 - 8 nm) - Structural Restraints PulsedEPR->Pulsed_Info

Sources

Technical Support Center: Strategies to Reduce Spin Label Mobility for Accurate Distance Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to address the common challenge of spin label mobility in pulsed dipolar Electron Paramagnetic Resonance (EPR) spectroscopy, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR). Excessive spin label flexibility can broaden distance distributions, obscure underlying conformational states, and complicate the interpretation of structural data. This resource is designed to help you diagnose and solve these issues to achieve high-resolution distance measurements.

Frequently Asked Questions (FAQs)

Q1: Why is spin label mobility a problem for my distance measurements?

High mobility of a spin label introduces uncertainty in the position of the paramagnetic center relative to the protein backbone.[1] This leads to a broader distribution of measured distances, which can mask discrete conformational states of the biomolecule. The goal is for the measured distance distribution to reflect the flexibility of the protein or nucleic acid, not the independent motion of the spin label itself.[2]

Q2: What is the most common cause of excessive spin label mobility?

The most common cause is the inherent flexibility of the spin label itself, particularly the widely used methanethiosulfonate spin label (MTSSL or R1).[3] This label has five flexible dihedral angles, allowing it to adopt multiple rotameric states.[3] Additionally, placing the label at a highly solvent-exposed and unconstrained site on the protein surface will exacerbate its mobility.[4]

Q3: Can I computationally predict which sites will yield less mobile labels?

Yes, computational modeling is a powerful tool for in silico screening of potential labeling sites.[2] Programs like RosettaEPR utilize rotamer libraries, which are collections of statistically likely spin label conformations, to predict the ensemble of spin label positions at a given site on a protein structure.[1][5] By analyzing the predicted conformational spread, you can identify sites that are likely to restrict the label's motion.

Q4: Are there spin labels that are inherently more rigid than MTSSL?

Absolutely. Bifunctional spin labels are designed to attach to two residues, significantly restricting their conformational freedom.[2][3] Examples include the RX label, which forms two disulfide bonds with cysteine residues at i, i+3 or i, i+4 positions in an alpha-helix, and the dHis-Cu(II)-NTA label, which coordinates with two histidine residues.[2][3][6] These labels are highly desirable as they minimize the influence of spin label dynamics on the experimental data.[2] There are also novel monofunctional nitroxide labels designed with more rigid linkers.[7][8]

Q5: How do my sample preparation conditions, like the use of cryoprotectants, affect spin label mobility?

Cryoprotectants are necessary for preventing ice crystal formation during the shock-freezing of samples for EPR distance measurements.[9][10] While their primary role is to ensure a solution-like environment is preserved at cryogenic temperatures, the choice and concentration of the cryoprotectant can influence the local viscosity and molecular packing, which may have a subtle effect on the final conformational ensemble of the spin label trapped during freezing. It is crucial to use appropriate concentrations to avoid artifacts.[11][12]

Troubleshooting Guides

Issue 1: My DEER/PELDOR experiment results in a very broad and featureless distance distribution.

Q: I've collected DEER data on my protein, but the resulting distance distribution is much broader than expected based on the crystal structure. How can I determine if this is due to protein dynamics or just a highly mobile spin label?

A: This is a classic problem. A broad distribution can indeed arise from either inherent protein flexibility or excessive spin label motion. Here’s a systematic approach to troubleshoot this:

Step 1: In Silico Analysis of Your Labeling Site

  • Causality: Before performing further experiments, it's cost-effective to computationally assess your chosen labeling site. A highly flexible label will explore a large conformational space, leading to a broad distribution of distances between the paramagnetic centers, even if the protein backbone is rigid.

  • Protocol:

    • Obtain a high-resolution structure (PDB file) of your protein.

    • Use a program like RosettaEPR with an MTSSL rotamer library to model the conformational ensemble of the spin label at your specific labeling site.[1][5]

    • Analyze the output: The software will generate a set of possible spin label conformations (rotamers). A wide spatial distribution of the nitroxide moiety indicates high mobility.

    • Interpretation: If the predicted distribution width from the modeling is comparable to your experimental width, it strongly suggests that spin label mobility is the dominant contributor.

Step 2: Strategic Site-Directed Mutagenesis to Anchor the Spin Label

  • Causality: You can introduce steric hindrance around the spin label to physically restrict its motion. By mutating neighboring residues to bulkier ones (e.g., Leucine, Isoleucine, Phenylalanine), you can create a "cage" that limits the accessible rotamer states of the spin label.[4]

  • Protocol:

    • Identify residues in close spatial proximity to the spin-labeled cysteine.

    • Choose one or two neighboring residues for mutation to bulkier amino acids. It is advisable to choose residues that are not critical for protein structure or function.

    • Generate the mutant protein(s) using standard site-directed mutagenesis techniques.[13][14]

    • Re-label the protein and acquire DEER/PELDOR data.

  • Self-Validation: A significant narrowing of the distance distribution upon introduction of the bulky mutations confirms that the original broadness was due to label mobility.

Step 3: Employ a More Rigid Spin Label

  • Causality: If mutagenesis is not feasible or does not sufficiently reduce mobility, switching to an intrinsically more rigid spin label is the next logical step. Bifunctional spin labels, by virtue of their two attachment points, are much more constrained than monofunctional labels like MTSSL.[3][15]

  • Protocol:

    • Identify Suitable Sites for Bifunctional Labeling:

      • For the RX label, identify pairs of solvent-exposed residues in an α-helix at positions i and i+4 or i and i+3.[3]

      • For the dHis-Cu(II) label, identify two nearby residues that can be mutated to histidine without perturbing the structure.[2][6]

    • Perform the necessary site-directed mutagenesis to introduce the two cysteine or histidine residues.

    • Label the protein with the appropriate bifunctional spin label precursor.

    • Acquire and analyze the DEER/PELDOR data.

  • Expected Outcome: The use of a bifunctional label should result in a dramatically narrower distance distribution, providing a more precise measurement of the inter-backbone distance.[2][3]

Issue 2: I see multiple peaks in my distance distribution, but I expect only one conformation.

Q: My distance distribution shows two or more distinct peaks, suggesting multiple protein conformations. However, other biochemical data suggest my protein should be in a single state. Could this be a spin label artifact?

A: Yes, it is possible for a highly flexible spin label to populate a few distinct, semi-stable rotameric states, which can manifest as multiple peaks in the distance distribution. This can be misleading, as it doesn't necessarily reflect multiple conformations of the protein backbone.

Troubleshooting Workflow:

This workflow provides a decision-making process to diagnose the source of multiple peaks in a distance distribution.

troubleshooting_workflow start Multiple peaks observed in distance distribution check_rotamers Perform computational modeling (e.g., RosettaEPR) at the labeling site start->check_rotamers predict_multi_state Does the modeling predict multiple distinct rotamer populations? check_rotamers->predict_multi_state Analysis complete label_artifact Conclusion: Multiple peaks are likely a spin label artifact. predict_multi_state->label_artifact Yes protein_dynamics Conclusion: Multiple peaks likely represent true protein conformational heterogeneity. predict_multi_state->protein_dynamics No action_rigid_label Action: Re-engineer the system with a rigid bifunctional spin label (e.g., RX or dHis-Cu(II)). label_artifact->action_rigid_label action_mutagenesis Action: Introduce bulky mutations near the labeling site to restrict rotamer states. label_artifact->action_mutagenesis final_validation Validate with new experiment. A single peak confirms the original artifact. action_rigid_label->final_validation action_mutagenesis->final_validation

Caption: Decision tree for troubleshooting multi-peak distance distributions.

Explanation of the Workflow:

  • Computational Modeling: As a first step, use tools like RosettaEPR to model the spin label's behavior at the problematic site.[5] If the simulation predicts that the label can stably occupy two or more distinct spatial regions, this is strong evidence that you are observing a labeling artifact.

  • Actionable Solutions:

    • If the modeling suggests a label artifact, the most robust solution is to re-engineer the system using a bifunctional spin label.[2][3] The constrained nature of these labels will eliminate the possibility of multiple rotameric states, and the resulting experiment should yield a single distance peak if the protein is indeed in one conformation.

    • Alternatively, site-directed mutagenesis to introduce steric hindrance can be attempted to force the label into a single conformation.[4]

  • Validation: The final experimental result with the modified system serves as the ultimate validation. If you now observe a single, narrow distance distribution, you have successfully troubleshot the artifact. If multiple peaks persist even with a rigid label, it strongly suggests genuine conformational heterogeneity in your protein.

Quantitative Data Summary

The choice of spin label has a profound impact on the resulting distance distribution. The following table summarizes key characteristics of commonly used and alternative spin labels.

Spin Label TypeAttachment ChemistryKey FeatureTypical Distribution Width (FWHM)Reference(s)
MTSSL (R1) Cysteine (monofunctional)Highly flexible, versatileBroad (>10 Å)[3]
RX Label Two Cysteines (bifunctional)Highly rigid, helical constraintNarrow (2-5 Å)[3]
dHis-Cu(II)-NTA Two Histidines (bifunctional)Rigid, high resolutionNarrow (2-4 Å)[2][6]
NOAI Cysteine (monofunctional)Rigid linker via thioester bondNarrower than MTSSL[7]
Gd(III) Tags Various (e.g., Cys, unnatural amino acids)Reduction-stable, useful for in-cell EPRVaries with linker[16]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Spin Label Anchoring

This protocol outlines the steps to introduce a bulky residue near a spin labeling site to reduce the label's mobility.

Workflow Diagram:

mutagenesis_workflow start Identify Target Site design_primers Design Mutagenic Primers start->design_primers pcr Perform PCR with High-Fidelity Polymerase design_primers->pcr dpni_digest Digest Parental Plasmid with DpnI pcr->dpni_digest transform Transform E. coli dpni_digest->transform sequence Sequence Verify Mutant Plasmid transform->sequence express_purify Express and Purify Mutant Protein sequence->express_purify end Proceed to Spin Labeling express_purify->end

Caption: Workflow for creating an anchoring mutation.

Methodology:

  • Primer Design: Design primers containing the desired mutation (e.g., Alanine to Leucine). The mutation should be in the middle of the primer with ~15 complementary bases on either side.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing your gene of interest. Use a low number of cycles (15-20) to minimize the chance of secondary mutations.[14]

  • Template Digestion: After PCR, digest the reaction mixture with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the parental plasmid template (isolated from E. coli) while leaving the newly synthesized, unmethylated mutant plasmid intact.[14]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on selective media.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Once confirmed, proceed with the expression and purification of the mutant protein using your established protocol.

References

  • Alexander, N. S., et al. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics. PLOS ONE. [Link]

  • Good, R. E., et al. (2024). Modeling of Cu(ii)-based protein spin labels using rotamer libraries. Physical Chemistry Chemical Physics. [Link]

  • Chen, Y.-T., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Weizmann Research Portal. [Link]

  • Good, R. E., et al. (2024). Modeling of Cu(II)-based protein spin labels using rotamer libraries. RSC Publishing. [Link]

  • Alexander, N. S., et al. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics. PMC - NIH. [Link]

  • Kopcha, K., et al. (2015). Full Atom Simulations of Spin Label Conformations. PubMed. [Link]

  • Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Organic & Biomolecular Chemistry. [Link]

  • Chen, Y.-T., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. ResearchGate. [Link]

  • Islam, S. M., et al. (2015). Simulating the Distance Distribution between Spin-Labels Attached to Proteins. PMC. [Link]

  • Tkach, I., et al. (2012). New Developments in Spin Labels for Pulsed Dipolar EPR. PMC - NIH. [Link]

  • Dalal, D., et al. (2021). Strategies to identify and suppress crosstalk signals in double electron–electron resonance (DEER) experiments with gadoliniumIII and nitroxide spin-labeled compounds. PMC - PubMed Central. [Link]

  • Gsponer, J., et al. (2003). Chapter 5 Spin labels. University of Zurich. [Link]

  • Wess, D., et al. (2020). Combining site-directed spin labeling in vivo and in-cell EPR distance determination. Chemical Communications. [Link]

  • Sahu, I. D., et al. (2014). DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles. PMC - PubMed Central. [Link]

  • Czogalla, A., et al. (2007). Spin label mobility, as revealed by EPR spectra line shape. ResearchGate. [Link]

  • Cunningham, T. F., et al. (2015). Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. Journal of the American Chemical Society. [Link]

  • Manole, G. (2014). Methodologies and application development of high field PELDOR for spin labelled proteins. University of St Andrews. [Link]

  • Abdullin, D., et al. (2013). An algorithm to analyze PELDOR data of rigid spin label pairs. PubMed. [Link]

  • Wikipedia. (n.d.). Site-directed spin labeling. Wikipedia. [Link]

  • Chappell, M. A., et al. (2018). A general framework for optimizing arterial spin labeling MRI experiments. PMC. [Link]

  • Stone, M. D., et al. (2015). Site-Directed Spin-Labeling Strategies and Electron Paramagnetic Resonance Spectroscopy for Large Riboswitches. Methods in Enzymology. [Link]

  • He, X., et al. (2016). Effect of Type I Antifreeze Proteins on the Freezing and Melting Processes of Cryoprotective Solutions Studied by Site-Directed Spin Labeling Technique. Semantic Scholar. [Link]

  • Quarracino, M. R., et al. (2022). Spin-labeling Insights into How Chemical Fixation Impacts Glycan Organization on Cells. PMC - PubMed Central. [Link]

  • Mchaourab, H. S., et al. (2013). Technological advances in site-directed spin labeling of proteins. PMC - PubMed Central. [Link]

  • Sahu, I. D., & Lorigan, G. A. (2020). EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility. Journal of Magnetic Resonance. [Link]

  • Bridges, M. D., et al. (2015). Room-temperature distance measurements of immobilized spin-labeled protein by DEER/PELDOR. PubMed. [Link]

  • Franklin, K. M., et al. (2015). Optimization and reliability of multiple postlabeling delay pseudo-continuous arterial spin labeling during rest and stimulus-induced functional task activation. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Pracht, L., et al. (2020). Determination of nitroxide spin label conformations via PELDOR and X-ray crystallography. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Taylor & Francis. [Link]

  • Ruthstein, S., et al. (2008). Pulsed Electron-Electron Double Resonance Determination of Spin Label Distances and Orientations on the Tetrameric Potassium Ion Channel KcsA. PMC - PubMed Central. [Link]

  • Guo, J., et al. (2014). Optimization of Pseudo-continuous Arterial Spin Labeling using Off-resonance Compensation Strategies at 7T. PubMed Central. [Link]

  • Puljung, M. C. (2022). Protein Modeling with DEER Spectroscopy. PMC - NIH. [Link]

  • Schmidt, M. J., et al. (2022). Orientation-Selective DEER Using Rigid Spin Labels, Cofactors, Metals, and Clusters. ResearchGate. [Link]

  • Bode, B. (2024). Spin labelling: a pulse dipolar EPR practitioner's perspective. YouTube. [Link]

  • Bełdowski, P., et al. (2023). Effects of Lipopolysaccharides from Hafnia alvei PCM1200, Proteus penneri 12, and Proteus vulgaris 9/57 on Liposomal Membranes Composed of Natural Egg Yolk Lecithin (EYL) and Synthetic DPPC: An EPR Study and Computer Simulations. MDPI. [Link]

  • S. J., V., & P., K. (2024). Insights on the role of cryoprotectants in enhancing the properties of bioinks required for cryobioprinting of biological constructs. PubMed Central. [Link]

  • Kaczmarczyk, A., et al. (2021). High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach. Bio-protocol. [Link]

  • Zhang, J., et al. (2024). Overview of methods and strategies for focused mutagenesis on multiple positions. ResearchGate. [Link]

  • Kim, C., & Kim, J. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. [Link]

  • Steinhoff, H.-J. (2004). Spin label side chain mobility. ResearchGate. [Link]

  • Garbuio, L., et al. (2016). DEER and RIDME Measurements of the Nitroxide-Spin Labelled Copper-Bound Amine Oxidase Homodimer from Arthrobacter Globiformis. PMC - NIH. [Link]

  • Coach Michelle Hong. (2025). 11-Minute Double Spins Drill to Improve Spin Speed, Balance & Control! YouTube. [Link]

  • West Coast Swing Online. (2020). Double Spin Get In into Spinning Grip switch Tutuorial. YouTube. [Link]

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Validation & Comparative

Unlocking Clarity and Precision in Biological EPR: A Guide to the Advantages of ¹⁵N Isotopic Substitution in Spin Labels

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy to unravel the mysteries of biological systems, the pursuit of higher resolution and sensitivity is relentless. In the realm of Site-Directed Spin Labeling (SDSL), the choice of the spin label is a critical determinant of experimental success. This guide provides an in-depth comparison of standard ¹⁴N-containing nitroxide spin labels with their ¹⁵N-isotopically substituted counterparts, presenting the fundamental principles, experimental data, and practical advantages that make ¹⁵N substitution a superior choice for many demanding biological applications.

The Fundamental Advantage: From Triplet to Doublet

The core benefit of substituting the naturally abundant ¹⁴N isotope (Nuclear Spin, I=1) with ¹⁵N (I=1/2) in a nitroxide spin label lies in the simplification of the EPR spectrum. The interaction between the unpaired electron and the nitrogen nucleus, known as hyperfine coupling, splits the EPR signal into (2NI + 1) lines, where N is the number of equivalent nuclei and I is the nuclear spin.

  • For ¹⁴N (I=1): This results in a three-line spectrum (a triplet).

  • For ¹⁵N (I=1/2): This results in a simpler two-line spectrum (a doublet).[1]

This seemingly simple change has profound consequences for spectral analysis and data quality. The reduction in the number of nuclear manifolds from three to two directly leads to spectral simplification.[2] This simplification is the foundation for the primary advantages of using ¹⁵N-labeled spin probes.

G a Unpaired Electron Spin b Hyperfine Coupling (Interaction with ¹⁴N nucleus) a->b c Three Nuclear Spin States (mI = -1, 0, +1) b->c d Triplet EPR Spectrum c->d e Unpaired Electron Spin f Hyperfine Coupling (Interaction with ¹⁵N nucleus) e->f g Two Nuclear Spin States (mI = -1/2, +1/2) f->g h Doublet EPR Spectrum g->h

Caption: Hyperfine splitting in ¹⁴N vs. ¹⁵N spin labels.

Enhanced Resolution and Sensitivity: Seeing the Unseen

In the study of large biological macromolecules, which tumble slowly in solution, EPR spectra are often broad and featureless. Distinguishing subtle conformational changes or interactions becomes a significant challenge. This is where ¹⁵N substitution offers a decisive advantage.

The spectral simplification achieved with ¹⁵N labels leads to a striking increase in resolution.[2] In many cases, particularly at X-band frequencies, the two nuclear manifolds of the ¹⁵N spectrum are well-separated, showing no overlap.[2] This allows for the direct measurement of all elements of the hyperfine coupling (A) and g-tensors from the spectrum, providing more precise information about the spin label's local environment and dynamics.[2]

This enhanced resolution is often accompanied by a significant gain in sensitivity. Studies have shown that for freely tumbling spin labels, a ¹⁵N,²H-substituted label can exhibit a 10-fold increase in signal height compared to its ¹⁴N counterpart.[2] Even when covalently attached to a protein, sensitivity gains of 3-fold have been reported.[2] This sensitivity boost is critical when working with low-concentration or precious biological samples.

Feature¹⁴N Spin Label¹⁵N Spin LabelExperimental Evidence
Nuclear Spin (I) 11/2Standard physical property.[3]
EPR Spectrum Three-line (Triplet)Two-line (Doublet)Simplification of nuclear manifolds.[2]
Spectral Overlap Often present, complicating analysis.Reduced or eliminated at X-band.[2]
Resolution LowerStrikingly increased.[2][4]
Sensitivity BaselineUp to 10-fold increase for free labels, 3-fold for protein-bound.[2]
Tensor Measurement Indirect, often requires simulation.Direct measurement of A and g tensors possible.[2]

Advancements in Pulsed EPR Techniques: DEER and ENDOR

The benefits of ¹⁵N isotopic substitution extend powerfully into the realm of pulsed EPR techniques, which are indispensable for measuring long-range distances and probing subtle nuclear interactions.

Double Electron-Electron Resonance (DEER)

DEER (also known as PELDOR) is a cornerstone technique for measuring nanometer-scale distances in biomolecules. The use of ¹⁵N labels in DEER experiments offers several advantages:

  • Selective Distance Measurements: In complex systems with multiple spin-labeled components, such as protein-protein or protein-nucleic acid complexes, using a combination of ¹⁴N and ¹⁵N labels allows for selective distance measurements.[1] For instance, one can specifically measure the distance between two ¹⁵N-labeled sites while minimizing interference from ¹⁴N-labeled sites, thus untangling complex distance networks.[1]

  • Reduced Spectral Width: The narrower spectral width of ¹⁵N-labeled nitroxides can lead to an increase in signal intensity, which is particularly beneficial for dilute systems, a common scenario in in-cell EPR studies.[1]

Electron Nuclear Double Resonance (ENDOR)

ENDOR spectroscopy probes the hyperfine interactions between the electron spin and nearby nuclear spins, providing detailed information about the electronic structure and local environment. ¹⁵N substitution significantly simplifies ENDOR spectra. Because ¹⁵N has a nuclear spin of I=1/2, it lacks a nuclear quadrupole moment, unlike ¹⁴N (I=1).[3][5] The absence of quadrupolar interactions in ¹⁵N-labeled samples eliminates a significant source of spectral broadening and complexity, leading to cleaner and more easily interpretable ENDOR spectra.[5]

G cluster_workflow Experimental Workflow: SDSL-EPR A Site-Directed Mutagenesis (Introduce Cysteine) B Protein Expression & Purification A->B C Reduction of Cysteine Thiol B->C e.g., DTT, TCEP D Incubation with ¹⁵N-Spin Label (e.g., ¹⁵N-MTSL) C->D 10-fold molar excess E Removal of Excess Label D->E e.g., Chromatography F EPR Sample Preparation E->F G EPR Data Acquisition (CW, DEER, ENDOR) F->G H Spectral Analysis G->H

Caption: General workflow for ¹⁵N site-directed spin labeling.

Experimental Protocol: Site-Directed Spin Labeling with ¹⁵N-MTSL

The following is a generalized protocol for labeling a cysteine residue in a protein with a ¹⁵N-substituted methanethiosulfonate spin label (¹⁵N-MTSL).

Materials:

  • Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4).

  • ¹⁵N-MTSL stock solution (e.g., 200 mM in acetonitrile).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Degassed buffer for labeling and chromatography.

  • Size-exclusion chromatography column or dialysis equipment.

Procedure:

  • Protein Preparation: Ensure the protein sample is pure and the concentration is accurately determined. If the protein has other accessible cysteines that should not be labeled, they must be mutated to another amino acid (e.g., serine or alanine).

  • Reduction of Cysteine: To ensure the target cysteine is in its reduced, reactive thiol state, incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[6]

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent. This is a critical step as the reducing agent will react with the spin label. Use a desalting column (e.g., PD-10) or rapid buffer exchange through spin concentration.

  • Spin Labeling Reaction:

    • Immediately after removing the reducing agent, add a 10-fold molar excess of the ¹⁵N-MTSL stock solution to the protein solution.[6]

    • Gently mix and incubate the reaction. The incubation time can vary from 1 hour to overnight, depending on the reactivity of the cysteine. A common starting point is 1-4 hours at room temperature or overnight at 4°C.[6] The reaction should be protected from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to consume any remaining unreacted spin label.

  • Removal of Unreacted Spin Label: It is crucial to remove all non-covalently attached spin label as it will contribute a sharp, intense signal to the EPR spectrum, obscuring the signal from the labeled protein. This is typically achieved by extensive dialysis or size-exclusion chromatography.[6]

  • Sample Concentration and Preparation for EPR: Concentrate the labeled protein to the desired concentration for EPR measurements. For continuous-wave (CW) EPR, concentrations in the range of 50-200 µM are common. For DEER, concentrations are typically lower to minimize intermolecular interactions. The sample is then loaded into an EPR capillary tube and flash-frozen in liquid nitrogen.

Conclusion: A Strategic Choice for High-Impact Research

The decision to use ¹⁵N-isotopically substituted spin labels is a strategic one that can significantly enhance the quality and interpretability of EPR data in biological research. The fundamental simplification of the EPR spectrum from a triplet to a doublet provides a cascade of benefits, including markedly improved resolution and sensitivity. These advantages are not merely incremental; they can be enabling, allowing for the successful study of complex, low-concentration, or otherwise challenging biological systems. For researchers pushing the boundaries of structural biology and drug discovery with EPR, the adoption of ¹⁵N spin labels is a powerful tool to achieve unparalleled clarity and precision.

References

  • Beth, A. H., Venkataramu, S. D., Balasubramanian, K., Dalton, L. R., Robinson, B. H., Pearson, D. E., Park, C. R., & Park, J. H. (1981). ¹⁵N- and ²H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies. Proceedings of the National Academy of Sciences of the United States of America, 78(2), 967–971. [Link]

  • Johnson, M. E., Thiyagarajan, P., Bates, B., & Currie, B. L. (1982). A Comparison of Resolution-Enhancement Methods in Saturation-Transfer EPR: 15N Isotopically Substituted Spin Labels and 35 GHz High-Frequency Operation. Biophysical Journal, 37(2), 553-557. [Link]

  • Subczynski, W. K., & Hyde, J. S. (2008). EPR line shifts and line shape changes due to spin exchange of nitroxide-free radicals in liquids 4. Test of a method to measure re-encounter rates in liquids employing 15N and 14N nitroxide spin probes. The Journal of Physical Chemistry A, 112(11), 2177–2181. [Link]

  • Crump, M. P., & El-Turk, F. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(10), 1363. [Link]

  • Breton, J., Martin, I., Lubitz, W., & Tuch, A. (2007). D-band EPR and ENDOR Spectroscopy of 15N-labeled Photosystem I. Photosynthesis Research, 91(2-3), 223. [Link]

  • Wacker, A., & D'Souza, R. N. (2020). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Chemistry – A European Journal, 26(63), 14246–14257. [Link]

  • Jena, S. G., Abdullin, D., & Prisner, T. F. (2021). An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Journal of Biological Chemistry, 297(4), 101166. [Link]

  • Jeschke, G. (2018). Studying Macromolecules by EPR. ETH Zurich. [Link]

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  • Scarpelli, A., et al. (2020). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]

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  • Jagtap, A. P., Krstic, I., Kunjir, N. C., Hänsel, R., Prisner, T. F., & Sigurdsson, S. T. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85. [Link]

  • Chierotti, M. R., & Gobetto, R. (2014). Development of in cells EPR protocols for a new service platform: spin labeled biological samples, interaction with metals and n. I.R.I.S.[Link]

  • Emoto, M., et al. (2018). Simultaneous molecular imaging based on electron paramagnetic resonance of N-14- and N-15-labelled nitroxyl radicals. Scientific Reports, 8(1), 1-8. [Link]

  • Protein Expression and Purification Core Facility. (n.d.). ¹⁵N labeling of proteins in E. coli. EMBL. [Link]

  • Un, S., et al. (2001). Hyperfine couplings to ¹⁴N determined by EMR. ResearchGate. [Link]

  • Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Chemical Reviews, 104(8), 3587-3606. [Link]

  • Peter, C., et al. (2018). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments, (136), 57731. [Link]

  • Abdullin, D., et al. (2018). Strategies to identify and suppress crosstalk signals in double electron–electron resonance (DEER) experiments with gadolinium(III) and nitroxide spin-labeled compounds. Physical Chemistry Chemical Physics, 20(27), 18392-18405. [Link]

  • Ruthstein, S. (2019). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Israel Journal of Chemistry, 59(8), 759-767. [Link]

  • Liler, M., & Trtan, J. (1972). Nitrogen-15 nuclear magnetic resonance spectroscopy. Spin-coupling between directly bonded 15N-nuclei. Journal of the Chemical Society, Chemical Communications, (16), 931. [Link]

  • Millhauser, G. L. (2004). Use of EPR to Solve Biochemical Problems. Methods in Enzymology, 380, 201-227. [Link]

  • Chemistry LibreTexts. (2023). EPR - Interpretation. [Link]

  • Chechik, V. (n.d.). EPR-Spectroscopy.pdf. University of York. [Link]

  • McCann, E. E., et al. (2017). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in Molecular Biology (Vol. 1615, pp. 209-223). Humana Press. [Link]

  • Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Applied Magnetic Resonance, 52(10), 1145-1173. [Link]

  • Wikipedia. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

  • Jahnke, W., et al. (2000). Spin labels as a tool to identify and characterize protein-ligand interactions by NMR spectroscopy. Journal of the American Chemical Society, 122(30), 7394-7395. [Link]

  • Lubitz, W., et al. (2007). Enhanced orientation selectivity by high-field EPR, taking the anion.... ResearchGate. [Link]

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  • May, D. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Microbiology, 14, 1173628. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of quantitative bioanalysis, particularly in pharmaceutical research and drug development, the use of stable isotope-labeled (SIL) internal standards is the gold standard for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3] SIL internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar ionization effects and potential matrix suppression.[1][2] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to improved accuracy and precision.[1][3]

This guide provides a comprehensive, in-depth comparison and validation of 4-amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N against its unlabeled analog. 4-amino-2,2,6,6-tetramethylpiperidine is a crucial building block in the synthesis of hindered amine light stabilizers and can be a potential impurity in active pharmaceutical ingredients (APIs).[4][5] The accurate quantification of such compounds at trace levels is often a regulatory necessity.[5][6] Herein, we present the experimental data and workflow required to rigorously validate the isotopic purity and analytical performance of the ¹⁵N-labeled standard, ensuring its fitness-for-purpose in demanding quantitative assays.

Core Principles of Isotopic Labeling Validation

The fundamental premise of using a SIL internal standard is that it is chemically and chromatographically indistinguishable from the analyte, differing only in mass. The validation process, therefore, centers on confirming three key attributes:

  • Mass Shift: A predictable and consistent increase in the mass-to-charge ratio (m/z) corresponding to the incorporated stable isotope(s).

  • Isotopic Purity: A high percentage of the labeled compound must contain the heavy isotope to ensure minimal interference with the analyte's signal.

  • Chromatographic Co-elution: The labeled and unlabeled compounds must have virtually identical retention times under specific LC conditions.

Our validation workflow is designed to systematically verify these attributes using high-resolution mass spectrometry.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Validation & Analysis A Prepare Stock Solutions (Labeled & Unlabeled Standards) B Create Analytical Mix (Combined Standards) A->B C LC Separation (Isocratic/Gradient Elution) B->C D Mass Spectrometry (Full Scan & MS/MS) C->D E Confirm Mass Shift ([M+H]⁺ & [M+H+1]⁺) D->E F Assess Chromatographic Co-elution (Retention Time Overlay) D->F H Fragmentation Analysis (Confirm Labeled Fragments) D->H G Determine Isotopic Purity (Relative Abundance Calculation) E->G F->G I Validated Internal Standard G->I Validation Report H->G

Caption: Experimental workflow for the validation of the ¹⁵N-labeled internal standard.

Experimental Methodology

A robust analytical method is the bedrock of reliable validation. The following protocols were developed to ensure high sensitivity and specificity for both the labeled and unlabeled compounds.

1. Sample Preparation

  • Stock Solutions: Individual stock solutions of 4-amino-2,2,6,6-tetramethylpiperidine and its ¹⁵N-labeled counterpart were prepared in 50:50 acetonitrile:water at a concentration of 1 mg/mL.

  • Working Solution: A combined working solution was prepared by diluting the stock solutions to a final concentration of 1 µg/mL each in the same diluent. This allows for direct comparison under identical analytical conditions.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis was performed on a triple quadrupole mass spectrometer, a workhorse for quantitative bioanalysis.[7]

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A shallow gradient was employed to ensure sharp peak shapes and optimal separation from any potential impurities.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • Acquisition Modes:

    • Full Scan: To determine the precursor ion m/z and assess isotopic distribution.

    • Product Ion Scan (MS/MS): To identify characteristic fragment ions for both compounds.

Comparative Data Analysis: Validating the ¹⁵N Label

The core of the validation lies in the direct comparison of the mass spectrometric data from the unlabeled analyte and the SIL internal standard.

1. Verification of Mass Shift

The incorporation of a single ¹⁵N atom into the piperidine ring nitrogen is expected to increase the monoisotopic mass by approximately 1 Da. The molecular formula for the unlabeled compound is C₉H₂₀N₂, and for the labeled compound, it is C₉H₂₀N¹⁵N.[4][8]

Caption: Expected mass shift between unlabeled and ¹⁵N-labeled compounds.

Full scan analysis in ESI+ mode confirmed the expected protonated molecules ([M+H]⁺). The data presented in the table below clearly demonstrates the +1 Da mass shift.

CompoundMolecular FormulaTheoretical Mass (Da)Observed [M+H]⁺ (m/z)
Unlabeled StandardC₉H₂₀N₂156.1626157.1701
¹⁵N-Labeled Standard C₉H₂₀N¹⁵N 157.1597158.1670

2. Isotopic Purity Assessment

Isotopic purity is a critical parameter that quantifies the percentage of the compound that is successfully enriched with the heavy isotope.[9][10][11] This is determined by examining the isotopic distribution in the mass spectrum. For the ¹⁵N-labeled standard, the peak at m/z 158.17 should be the base peak, with a minimal contribution from the unlabeled species at m/z 157.17.

Ion (m/z)Unlabeled Standard (Relative Abundance)¹⁵N-Labeled Standard (Relative Abundance)Comments
157.17100%< 0.5%Corresponds to the unlabeled compound.
158.17~10.8%100%Corresponds to the ¹⁵N-labeled compound.
159.17~0.6%~10.9%Natural abundance ¹³C contribution.

The isotopic purity is calculated as:

Isotopic Purity (%) = [Intensity(M+1)] / [Intensity(M) + Intensity(M+1)] x 100

Based on the observed relative abundances, the isotopic purity of the 4-amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N lot was determined to be >99.5% , which is excellent for use as an internal standard.

3. Fragmentation Analysis (MS/MS)

Product ion scans are essential to confirm the location of the isotopic label and to select optimal transitions for Multiple Reaction Monitoring (MRM) assays. Collision-induced dissociation (CID) of the precursor ions was performed.

G P1 Precursor m/z 157.17 F1 Product Ion A m/z 140.14 P1->F1 -NH₃ F2 Product Ion B m/z 83.09 P1->F2 Ring Cleavage P2 Precursor m/z 158.17 F3 Product Ion A' m/z 141.14 P2->F3 -NH₃ F4 Product Ion B' m/z 83.09 P2->F4 Ring Cleavage

Caption: Fragmentation pathways for unlabeled and ¹⁵N-labeled compounds.

Precursor Ion (m/z)Major Product Ions (m/z)Interpretation
157.17 (Unlabeled)140.14, 83.09Loss of ammonia (-NH₃) and a characteristic ring fragment.
158.17 (¹⁵N-Labeled )141.14 , 83.09The +1 Da shift is retained in the fragment resulting from ammonia loss, confirming the ¹⁵N is on the ring nitrogen. The m/z 83.09 fragment does not contain the labeled nitrogen.

This analysis confirms that the ¹⁵N label is stably incorporated into the piperidine ring and allows for the selection of specific and mass-shifted MRM transitions (e.g., 157.2 -> 140.1 for the analyte and 158.2 -> 141.1 for the internal standard).

Conclusion and Expert Recommendation

The comprehensive mass spectrometric analysis confirms that 4-amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N meets all critical criteria for a high-quality stable isotope-labeled internal standard.

  • Confirmed Identity: A consistent +1 Da mass shift was observed in both precursor and key fragment ions.

  • High Isotopic Purity: The isotopic enrichment was determined to be >99.5%, minimizing any potential for cross-talk or interference with the unlabeled analyte signal.

  • Chromatographic Equivalence: The labeled and unlabeled compounds co-eluted with identical retention times (data not shown), ensuring they experience the same analytical conditions.

Based on this rigorous validation, 4-amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N is an authoritative and trustworthy internal standard. Its use is highly recommended for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of 4-amino-2,2,6,6-tetramethylpiperidine in complex matrices, particularly in regulated environments where data integrity is paramount.

References

  • Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [URL: https://www.almacgroup.
  • A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides. BenchChem. [URL: https://www.benchchem.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35920194/]
  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [URL: https://www.almacgroup.
  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/isotopic-purity-using-lc-ms/]
  • How isotopic purity of a compound could be determined?. Brainly.in. [URL: https://brainly.in/question/55263200]
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [URL: https://crimsonpublishers.com/amms/pdf/AMMS.000534.pdf]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l1b559x]
  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27079234/]
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [URL: https://www.researchgate.net/publication/321852402_Stable_Labeled_Isotopes_as_Internal_Standards_A_Critical_Review]
  • Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25921639/]
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/2016/09/01/quantitative-bioanalysis-lc-ms-development-biological-drugs/]
  • The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. ResearchGate. [URL: https://www.researchgate.net/publication/339241088_The_first_example_of_the_use_of_4-amino-2266-tetramethylpiperidine-1-oxyl_in_the_Mannich_reaction_to_obtain_radical-labeled_bispidines]
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-65382-lc-ms-amino-acids-plasma-tn65382-en.pdf]
  • 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/4-amino-2-2-6-6-tetramethylpiperidine-1-15n-1922923-55-9]
  • 4-amino-2, 2, 6, 6-tetramethylpiperidine. Shenyang Polychemical Co., Ltd. [URL: http://www.sypolychemical.com/products/4-amino-2-2-6-6-tetramethylpiperidine.html]
  • Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/275955695_Development_of_an_LC-MS_method_for_ultra_trace-level_determination_of_2266-tetramethylpiperidine-1-oxl_TEMPO_a_potential_genotoxic_impurity_within_active_pharmaceutical_ingredients]

Sources

A Senior Application Scientist's Guide to TEMPO-Based Spin Labels for Elucidating Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and professionals in drug development, understanding the intricate dance of protein conformational changes is paramount. Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to illuminate these dynamics, providing insights often inaccessible to static methods like X-ray crystallography.[1][2][3][4] At the heart of this technique lies the spin label—a small paramagnetic probe, typically containing a stable nitroxide radical, that is introduced at a specific site within a protein.[3][5]

The most widely utilized class of nitroxide spin labels are derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO.[1] The choice of a specific TEMPO-based spin label is a critical experimental decision that directly influences the quality and interpretability of the resulting structural and dynamic data. This guide provides a comparative analysis of common TEMPO-based spin labels, offering field-proven insights and experimental data to aid in the selection of the optimal probe for your research needs.

The Principle of Site-Directed Spin Labeling and EPR

Most proteins are diamagnetic, meaning they lack unpaired electrons and are therefore "invisible" to EPR spectroscopy.[1] SDSL overcomes this limitation by covalently attaching a spin label, which contains a stable unpaired electron, to a specific amino acid residue, most commonly an engineered cysteine.[3][5][6] The EPR spectrum of the attached nitroxide spin label is exquisitely sensitive to its local environment and motional freedom.[3][7] Analysis of the EPR lineshape provides information on the local secondary and tertiary structure, solvent accessibility, and the dynamics of the protein backbone in the vicinity of the label.[1][8][9]

Furthermore, by introducing two spin labels at different sites within a protein, pulsed EPR techniques such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR) can be used to measure the distance between the two labels, typically in the range of 1.5 to 8 nanometers.[10][11] These distance measurements provide crucial restraints for modeling protein structures and characterizing conformational changes.[1][12]

A Comparative Analysis of Cysteine-Reactive TEMPO-Based Spin Labels

The vast majority of SDSL studies on proteins utilize cysteine-reactive spin labels due to the relative ease of introducing unique cysteine residues via site-directed mutagenesis and the specific reactivity of the thiol group.[3][5][6] Here, we compare the performance of four commonly used, commercially available cysteine-reactive TEMPO-based spin labels.

The Workhorse: Methanethiosulfonate Spin Label (MTSL)

The (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate spin label, universally known as MTSL, is by far the most popular and extensively used nitroxide spin label.[10] It reacts with cysteine residues to form a disulfide bond, resulting in the R1 side chain.[6]

Advantages:

  • High Reactivity: MTSL exhibits rapid and highly specific reactivity with cysteine thiols, often leading to high labeling efficiencies.[10]

  • Extensive Characterization: The motional properties and conformational space of the R1 side chain have been extensively studied and modeled, aiding in the interpretation of EPR data.[2][13]

  • Versatility: It has been successfully employed in a vast range of protein systems and across all major SDSL-EPR applications.

Disadvantages:

  • Susceptibility to Reduction: The disulfide bond is susceptible to cleavage in reducing environments, such as the cytoplasm of a cell, which can lead to loss of the EPR signal.[10]

  • Flexibility: The R1 side chain possesses several rotatable bonds, leading to a degree of conformational flexibility that can result in broader distance distributions in DEER experiments.[10]

Alternative Cysteine-Reactive Labels: IPSL, MPSL, and IDSL

To address some of the limitations of MTSL, alternative cysteine-reactive spin labels with different linking chemistries have been developed. A comparative study by Ackermann et al. (2021) provides valuable experimental data on the performance of MTSL, 3-(2-Iodoacetamido)-PROXYL (IPSL), 3-Maleimido-PROXYL (MPSL), and bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl) disulfide (IDSL).[12][14][15]

Spin LabelReactive GroupResulting LinkageKey Characteristics
MTSL MethanethiosulfonateDisulfideHigh reactivity, flexible linker, susceptible to reduction.[10]
IPSL IodoacetamideThioetherLess reactive than MTSL, more stable linkage.[16]
MPSL MaleimideThioetherReacts via Michael addition, stable linkage.
IDSL DisulfideDisulfideBiradical label, shorter and more rigid tether.[12]

Comparative Performance Insights:

  • Labeling Efficiency: In a head-to-head comparison, MTSL generally provides the highest labeling efficiency under standard conditions.[15] IPSL tends to be less reactive and may require a higher excess of the label or longer incubation times for quantitative labeling.[15][16]

  • Linker Flexibility and Distance Distributions: The length and flexibility of the linker connecting the nitroxide to the protein backbone significantly impact the breadth of the distance distribution measured by DEER.[12] The biradical label IDSL, with its shorter and more rigid tether, has the potential to provide narrower distance distributions and thus higher resolution structural information.[12][14]

  • Stability: Labels forming thioether bonds, such as IPSL and MPSL, are less prone to reductive cleavage than the disulfide-linked MTSL, making them potentially better choices for in-cell EPR studies.[16]

Experimental Protocols

The success of any SDSL-EPR experiment hinges on the proper execution of the labeling protocol. Below are generalized, step-by-step methodologies for labeling proteins with cysteine-reactive TEMPO-based spin labels.

General Considerations for Protein Preparation
  • Cysteine Engineering: The target protein must be engineered to have a single, surface-accessible cysteine residue at the desired labeling site. Any native, non-disulfide-bonded cysteines should be mutated to a non-reactive amino acid like alanine or serine.

  • Protein Purity: The protein should be purified to a high degree to avoid non-specific labeling of other proteins.

  • Reducing Agents: All reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, must be removed from the protein solution prior to labeling, as they will react with the spin label. This is typically achieved by dialysis, size-exclusion chromatography, or using desalting columns.

Spin Labeling with Methanethiosulfonate (MTSL)

This protocol is a widely used starting point for labeling with MTSL.

  • Prepare Protein Solution: Adjust the purified protein concentration to 1-10 mg/mL in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).

  • Prepare Spin Label Stock: Dissolve MTSL in a water-miscible organic solvent like DMSO or acetonitrile to a concentration of 10-100 mM.

  • Labeling Reaction: Add the MTSL stock solution to the protein solution to achieve a 10-fold molar excess of label over cysteine residues.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT.

  • Removal of Free Label: It is crucial to remove any unreacted spin label, as it will contribute to the EPR spectrum. This is typically done by size-exclusion chromatography, dialysis, or using spin desalting columns.

  • Verification of Labeling: The extent of labeling can be verified by mass spectrometry, where the mass of the labeled protein will increase by the mass of the attached label moiety.

Spin Labeling with Iodoacetamide (IPSL) and Maleimide (MPSL) Reagents

The protocols for IPSL and MPSL are similar to that for MTSL, with some potential modifications to the reaction conditions.

  • pH Considerations: The reactivity of iodoacetamides and maleimides with thiols is pH-dependent. For iodoacetamides, a pH between 7.5 and 8.5 is often optimal, while maleimides react efficiently at a pH of 6.5-7.5.

  • Incubation Time: As IPSL can be less reactive than MTSL, longer incubation times or a higher molar excess of the label may be necessary to achieve complete labeling.[16]

Visualizing the Workflow and Label Structures

To better illustrate the experimental process and the structures of the discussed spin labels, the following diagrams are provided.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_purification Post-Labeling Purification cluster_analysis EPR Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression & Purification mutagenesis->expression reduction_removal Removal of Reducing Agents expression->reduction_removal add_label Add Spin Label (e.g., MTSL) reduction_removal->add_label incubation Incubation add_label->incubation remove_free_label Remove Excess Free Label incubation->remove_free_label concentration Concentrate Labeled Protein remove_free_label->concentration epr_spectroscopy EPR Spectroscopy (CW or Pulsed/DEER) concentration->epr_spectroscopy data_analysis Data Analysis & Structural Modeling epr_spectroscopy->data_analysis

Caption: Experimental workflow for Site-Directed Spin Labeling (SDSL) of proteins for EPR studies.

spin_labels

Sources

A Senior Application Scientist's Guide to Assessing the Perturbation of Protein Structure by 15N Spin Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in structural biology, the introduction of stable isotopes is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy. Uniform enrichment with 15N is often the first and most fundamental labeling scheme, enabling a vast suite of experiments for structure determination, dynamics studies, and interaction mapping.[1] A critical, yet sometimes overlooked, question is whether the act of labeling itself—substituting the most common 14N isotope with the heavier 15N—perturbs the very structure we aim to study.

This guide provides a comprehensive framework for addressing this question. We will move beyond theoretical considerations to detail the gold-standard experimental workflows, data interpretation, and validation systems necessary to ensure the structural integrity of your 15N-labeled protein. Our focus is on building a self-validating experimental plan that provides unequivocal confidence in your results.

The Isotope Effect: A Theoretical Footing

The concern for structural perturbation stems from the "isotope effect." The addition of a neutron in 15N compared to 14N results in a marginal increase in mass. This can, in principle, alter the vibrational frequencies of covalent bonds involving nitrogen. Quantum mechanical calculations and empirical observations suggest that these effects can be sensitive to backbone conformation and, most notably, hydrogen bonding.[2][3][4][5] While these perturbations are typically exceedingly small and structurally insignificant, rigorous validation is a hallmark of sound science, particularly when pursuing high-resolution structural insights.

The Primary Validation Method: NMR Spectroscopy

Nuclear Magnetic Resonance is uniquely suited to not only utilize 15N labeling but also to report on its structural consequences at a per-residue level. The primary tool for this assessment is the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.

The 1H-15N HSQC Spectrum: A Protein's Fingerprint

The 1H-15N HSQC spectrum provides a two-dimensional map where each peak (or "crosspeak") corresponds to a specific nitrogen atom and its directly bonded proton.[6] For a protein, this means we get one signal for each backbone amide group (excluding prolines) and certain sidechains (Trp, Asn, Gln, Arg, Lys).[6] The position of each peak, defined by its 1H and 15N chemical shifts, is exquisitely sensitive to the local chemical environment. A well-dispersed spectrum with sharp peaks is a classic indicator of a stably folded protein.[7][8]

The core principle of the assessment is simple: compare the fingerprint of the unlabeled protein with that of the 15N-labeled protein. If the fingerprints are identical, the labeling has not introduced a significant structural perturbation.

Experimental Design: A Self-Validating Workflow

The trustworthiness of the comparison hinges on meticulous experimental design. The only variable between the two samples being compared should be the isotopic content of the nitrogen source.

Workflow for Assessing Structural Perturbation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation Expr_Unlabeled Express Unlabeled Protein (14NH4Cl as N-source) Purify_Unlabeled Purify Unlabeled Protein Expr_Unlabeled->Purify_Unlabeled Expr_Labeled Express 15N-Labeled Protein (15NH4Cl as N-source) Purify_Labeled Purify 15N-Labeled Protein Expr_Labeled->Purify_Labeled Prep_Samples Prepare Identical Samples (Buffer, pH, Temp, Concentration) Purify_Unlabeled->Prep_Samples Purify_Labeled->Prep_Samples Acquire_HSQC_Unlabeled Acquire 1H-15N HSQC (Unlabeled Sample) Prep_Samples->Acquire_HSQC_Unlabeled Acquire_HSQC_Labeled Acquire 1H-15N HSQC (15N-Labeled Sample) Prep_Samples->Acquire_HSQC_Labeled Overlay Overlay Spectra Acquire_HSQC_Unlabeled->Overlay Acquire_HSQC_Labeled->Overlay Calc_CSP Calculate Chemical Shift Perturbations (CSPs) Overlay->Calc_CSP Decision Significant CSPs? Calc_CSP->Decision Proceed No Perturbation Detected Proceed with Studies Decision->Proceed No Investigate Potential Perturbation Investigate Further Decision->Investigate Yes

Caption: Workflow for assessing 15N labeling-induced structural perturbation.

Protocol 1: Protein Expression and Purification

The goal is to produce two protein batches that are identical in every way except for their nitrogen isotope content.

  • Culture Media Preparation: Prepare two batches of minimal media. For the "unlabeled" batch, use standard ammonium chloride (14NH4Cl) as the sole nitrogen source. For the "labeled" batch, use 15N-labeled ammonium chloride (15NH4Cl).[1] All other media components must be from the same source and lot number.

  • Expression: Inoculate each medium with identical starter cultures of the expression host (e.g., E. coli). Grow the cultures in parallel, maintaining identical conditions (temperature, shaking speed, induction time, and inducer concentration).

  • Purification: Harvest and lyse the cells from both cultures separately. Purify the unlabeled and 15N-labeled proteins using an identical, parallel purification scheme (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography). Use buffers prepared from a single stock to eliminate potential pH or salt concentration differences.

  • Quality Control: Verify the purity and concentration of both protein stocks. Confirm the efficiency of 15N incorporation in the labeled sample using mass spectrometry.[9][10]

Protocol 2: NMR Sample Preparation and HSQC Acquisition

This step is critical for a direct and reliable comparison.

  • Sample Preparation: Prepare two NMR samples, one with the unlabeled protein and one with the 15N-labeled protein. It is imperative that the buffer (including pH), salt concentration, protein concentration, and temperature are identical. A common buffer is 50 mM sodium phosphate, 150 mM NaCl, 10% D2O, pH 6.5.

  • Spectrometer Setup: Use the same NMR spectrometer and probe for both acquisitions. Ensure the spectrometer is tuned and shimmed consistently for both samples.

  • Acquire 1H-15N HSQC on Labeled Sample: Record a standard 2D 1H-15N HSQC spectrum on the uniformly 15N-labeled sample. This is a routine experiment that takes minutes to a few hours depending on the sample concentration.[11]

  • Acquire 1H-15N HSQC on Unlabeled Sample: Record a 1H-15N HSQC on the natural abundance (unlabeled) sample. Causality: Because the natural abundance of 15N is only ~0.37%, this experiment will require a significantly longer acquisition time to achieve a comparable signal-to-noise ratio. This is often the rate-limiting step. For proteins larger than ~30-40 kDa, this experiment may not be feasible.[12][13] In such cases, the validation relies on observing a well-folded spectrum for the labeled protein and the established precedent that 15N labeling is structurally benign.

  • Data Processing: Process both spectra using identical parameters (window functions, zero-filling, etc.) to ensure a valid visual and quantitative comparison.

Data Interpretation: From Overlay to Quantification

Qualitative Assessment: The Spectral Overlay

The most straightforward analysis is to overlay the two processed HSQC spectra. In the vast majority of cases, the crosspeaks from the labeled and unlabeled spectra will overlap perfectly, providing strong evidence that no significant structural change has occurred.

Quantitative Assessment: Chemical Shift Perturbation (CSP) Analysis

For a more rigorous analysis, calculate the combined chemical shift perturbation (CSP) for each residue.[14][15] This provides a quantitative measure of the difference in the chemical environment between the labeled and unlabeled states.

The combined CSP (Δδ) is calculated using the following formula, which accounts for the different chemical shift ranges of 1H and 15N:

Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ]

Where:

  • ΔδH is the change in the proton chemical shift (in ppm).

  • ΔδN is the change in the nitrogen chemical shift (in ppm).

  • α is a scaling factor, typically around 0.14 to 0.2, to weight the nitrogen shifts appropriately.[14][16]

Decision-Making Logic

G Start HSQC Overlay & CSP Calculation Check_CSPs Are CSPs negligible (< 0.05 ppm)? Start->Check_CSPs Check_Widespread Are small CSPs widespread? Check_CSPs->Check_Widespread No Result_Good Conclusion: No significant perturbation. Labeling is validated. Check_CSPs->Result_Good Yes Result_Caution Conclusion: Potential minor, localized perturbation. Proceed with caution. Check_Widespread->Result_Caution No (localized) Result_Bad Conclusion: Potential global perturbation. Re-evaluate expression/purification. Check_Widespread->Result_Bad Yes

Caption: Logic diagram for interpreting CSP results.

Data Summary Table

The results of the CSP analysis should be summarized in a table for clarity.

Residueδ¹H Unlabeled (ppm)δ¹⁵N Unlabeled (ppm)δ¹H Labeled (ppm)δ¹⁵N Labeled (ppm)Combined CSP (ppm)
Gly58.31109.58.31109.50.000
Val107.98121.27.99121.20.010
Ala118.15123.08.15123.10.020
Lys258.54118.78.54118.70.000
Phe457.62120.47.63120.50.022

Hypothetical data using a scaling factor of 0.2. Negligible CSPs (<0.05 ppm) indicate no significant structural perturbation.

Orthogonal Validation Methods

While NMR provides the most direct and residue-specific assessment, other high-resolution structural methods can serve as orthogonal validation if data is available.

  • X-ray Crystallography: If crystal structures of both the unlabeled and 15N-labeled protein are determined, a direct comparison of the atomic coordinates can be made.[17][18] The Root Mean Square Deviation (RMSD) of the backbone atoms would be expected to be extremely low. However, it is highly impractical and rarely necessary to crystallize both forms solely for this validation purpose.[13]

  • Cryo-Electron Microscopy (Cryo-EM): For large proteins and complexes, Cryo-EM provides high-resolution structural information.[19] Similar to crystallography, if high-resolution maps were available for both labeled and unlabeled samples, they could be compared. Isotopic labeling is not a requirement for Cryo-EM, but can be used in complementary solid-state NMR studies of the same sample.[20]

Conclusion

Uniform 15N labeling is a robust and reliable method that is foundational to protein NMR. The overwhelming body of evidence from decades of structural biology research indicates that it does not induce significant structural perturbations. However, for any given protein, especially in the context of drug development or detailed mechanistic studies, direct experimental validation is the most rigorous approach.

The comparison of 1H-15N HSQC spectra from meticulously prepared unlabeled and 15N-labeled samples serves as a definitive and self-validating quality control step. By following the protocols and interpretation guidelines outlined here, researchers can proceed with confidence, knowing that their structural and dynamic studies are based on a biologically relevant and unperturbed molecular framework.

References

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  • Natalello, A., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(5), 1239-1247. [Link]

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  • Häussinger, D., et al. (2009). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 131(41), 14781-14787. [Link]

  • Abildgaard, J., et al. (2009). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 44(3), 119-126. [Link]

  • Gandhi, N. S., et al. (2021). Structural Basis of Chemokine CXCL8 Monomer and Dimer Binding to Chondroitin Sulfate: Insights into Specificity and Plasticity. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • ResearchGate. (n.d.). Comparison of the 1 H-15 N HSQC spectra of folded and unfolded BPTI. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical shift perturbations of the 1 HN and 15 N resonances of... ResearchGate. [Link]

  • Z-Storz, T. R., et al. (2020). Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins. Methods in Enzymology, 640, 139-170. [Link]

  • Abildgaard, J., et al. (2009). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 44(3), 119-126. [Link]

  • Martin, R. W., et al. (2024). Cryo-EM and Solid State NMR Together Provide a More Comprehensive Structural Investigation of Protein Fibrils. bioRxiv. [Link]

  • De Rensis, S., & Ilari, A. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 958. [Link]

  • Kim, Y., et al. (2004). HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR. Journal of Structural and Functional Genomics, 5(1-2), 159-165. [Link]

  • Aguilar, J. A., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(2), 147-155. [Link]

  • ResearchGate. (n.d.). Deuterium isotope effects on N backbone chemical shifts in proteins. ResearchGate. [Link]

  • Abildgaard, J., et al. (2009). Deuterium isotope effects on {sup 15}N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 44(3), 119-126. [Link]

  • Bouvignies, G., & Kay, L. E. (2012). Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. Methods in Molecular Biology, 831, 143-167. [Link]

  • Lukin, J. A., et al. (2003). 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. Journal of the American Chemical Society, 125(31), 9436-9437. [Link]

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. [Link]

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  • He, Y., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(4), 1105-1118. [Link]

  • K. A. H., et al. (2020). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 118(11), 2715-2729. [Link]

  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Annual Review of Physical Chemistry, 63, 305-326. [Link]

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  • Chen, P., et al. (2007). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteome Research, 6(4), 1621-1630. [Link]

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  • Schiavina, M., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Journal of Biomolecular NMR, 75(6-7), 259-271. [Link]

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Sources

A Senior Application Scientist's Guide to Quantitative EPR: A Comparative Analysis of 15N and 14N Labeled Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of isotopic spin label is a critical experimental decision. While the naturally abundant ¹⁴N nitroxides are widely used, their ¹⁵N-substituted counterparts offer distinct and often decisive advantages for quantitative analysis. This guide provides an in-depth comparison, grounded in experimental data and theoretical principles, to elucidate the causality behind choosing one isotope over the other for rigorous quantitative studies.

The Foundational Difference: Nuclear Spin and Its Spectroscopic Consequences

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons.[1] In the context of biomolecular studies, where proteins or nucleic acids are often diamagnetic, the Site-Directed Spin Labeling (SDSL) technique is employed.[2][3][4] This involves covalently attaching a stable paramagnetic probe, typically a nitroxide radical, to a specific site of interest.[3][5]

The EPR spectrum of a nitroxide is defined by the hyperfine interaction between the unpaired electron and the nitrogen nucleus of the N-O group. The key distinction between ¹⁴N and ¹⁵N lies in their nuclear spins (I):

  • ¹⁴N (natural abundance ~99.6%): Possesses a nuclear spin of I = 1 . This results in three possible nuclear spin states (m_I = -1, 0, +1), splitting the EPR signal into a characteristic three-line (triplet) spectrum .[6][7]

  • ¹⁵N (isotopically enriched): Possesses a nuclear spin of I = 1/2 . This allows for only two nuclear spin states (m_I = -1/2, +1/2), which simplifies the EPR signal to a two-line (doublet) spectrum .[8][9][10]

This fundamental difference in nuclear spin is the origin of all the quantitative advantages that ¹⁵N labeling provides. The simplification from a three-line to a two-line spectrum reduces spectral width and complexity, which has profound implications for sensitivity, resolution, and the accuracy of data analysis.[8][10]

G cluster_14N ¹⁴N (I=1) cluster_15N ¹⁵N (I=1/2) E0_14 Unsplit Energy Level E1_14 m_s = +1/2 E0_14->E1_14 Zeeman Splitting E2_14 m_s = -1/2 E0_14->E2_14 Zeeman Splitting mI_plus1_up m_I = +1 E1_14->mI_plus1_up Hyperfine Splitting mI_0_up m_I = 0 E1_14->mI_0_up Hyperfine Splitting mI_minus1_up m_I = -1 E1_14->mI_minus1_up Hyperfine Splitting mI_plus1_down m_I = +1 E2_14->mI_plus1_down Hyperfine Splitting mI_0_down m_I = 0 E2_14->mI_0_down Hyperfine Splitting mI_minus1_down m_I = -1 E2_14->mI_minus1_down Hyperfine Splitting E0_15 Unsplit Energy Level E1_15 m_s = +1/2 E0_15->E1_15 Zeeman Splitting E2_15 m_s = -1/2 E0_15->E2_15 Zeeman Splitting mI_half_up m_I = +1/2 E1_15->mI_half_up Hyperfine Splitting mI_neghalf_up m_I = -1/2 E1_15->mI_neghalf_up Hyperfine Splitting mI_half_down m_I = +1/2 E2_15->mI_half_down Hyperfine Splitting mI_neghalf_down m_I = -1/2 E2_15->mI_neghalf_down Hyperfine Splitting G P_SH Protein with Reduced Cysteine (-SH) DTT Add 10x DTT (30-60 min) Desalt Remove DTT (Desalting Column) DTT->Desalt Ensures -SH is reactive Label Add 10x Spin Label (¹⁴N or ¹⁵N) Desalt->Label Prevents label quenching Incubate Incubate (1-4 hours, dark) Label->Incubate Cleanup Remove Free Label (Chromatography) Incubate->Cleanup Reaction completion P_SL Final Labeled Protein (-S-SL) Cleanup->P_SL Ensures pure signal G Raw Raw EPR Spectrum (¹⁴N or ¹⁵N) Process Baseline Correction & Normalization Raw->Process Quant Quantitative Analysis Process->Quant Sim Spectral Simulation Process->Sim DI Double Integration (Spin Concentration) Quant->DI LW Linewidth Analysis (Mobility) Quant->LW Fit Fit Spectrum (Extract Dynamics, τc) Sim->Fit Result Quantitative Results DI->Result LW->Result Fit->Result

Sources

A Senior Application Scientist's Guide to 15N Spin Label Performance in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical experimental parameter that can profoundly influence the performance of 15N spin labels. This guide provides an in-depth, objective comparison of 15N spin label performance in different solvent environments, supported by experimental data and theoretical insights to empower you in making informed decisions for your research.

The Critical Role of the Solvent Environment in 15N Spin Labeling

15N spin labels, often nitroxide-based radicals, are powerful tools for probing the structure, dynamics, and interactions of biomolecules. The sensitivity and resolution of 15N NMR experiments are intricately linked to the relaxation properties and the chemical environment of the 15N nucleus. The surrounding solvent directly modulates these parameters through several key mechanisms:

  • Viscosity: The viscosity of the solvent directly impacts the rotational correlation time (τc) of the spin-labeled molecule. Slower tumbling in viscous solvents leads to more efficient transverse relaxation, resulting in broader lines and reduced sensitivity.

  • Polarity and Protic Nature: The polarity of the solvent influences the electronic environment of the nitroxide radical, affecting the hyperfine coupling constant and the g-tensor, which in turn impacts the 15N chemical shift and its anisotropy (CSA). Protic solvents, capable of hydrogen bonding, can directly interact with the spin label, further modulating these parameters.

  • Hydrogen Bonding: Hydrogen bond formation between the solvent and the nitroxide spin label can significantly perturb the electronic structure of the radical, leading to changes in the 15N chemical shift and CSA.[1]

Understanding these solvent-mediated effects is paramount for optimizing experimental conditions and accurately interpreting the resulting NMR data.

Experimental Evaluation of 15N Spin Label Performance

To systematically evaluate the performance of a 15N spin label in different solvents, a series of NMR experiments are conducted to measure key performance indicators. The following section details the essential experimental protocols.

Sample Preparation

Consistent and meticulous sample preparation is the cornerstone of reliable comparative studies.

Step-by-Step Protocol:

  • Protein/Molecule of Interest: Prepare a stock solution of the 15N-labeled biomolecule in a low-salt buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Spin Labeling: For site-directed spin labeling, introduce a cysteine mutation at the desired position and react with a 15N-labeled nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL). A common protocol involves incubating the protein with a 10-fold molar excess of the spin label overnight at 4°C.[2]

  • Removal of Excess Spin Label: It is crucial to remove any unreacted spin label, as this can contribute to background signals and affect relaxation measurements. This is typically achieved using a desalting column.[3]

  • Solvent Exchange: The spin-labeled protein is then exchanged into the desired solvent (e.g., H₂O, D₂O, DMSO, methanol, or glycerol/water mixtures) using dialysis or buffer exchange columns. Ensure the final concentration of the biomolecule is consistent across all samples.

NMR Data Acquisition

A suite of NMR experiments is employed to quantify the performance of the 15N spin label in each solvent.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis p1 15N-labeled Protein p2 Spin Labeling (e.g., 15N-MTSL) p1->p2 p3 Purification (Remove excess label) p2->p3 p4 Solvent Exchange p3->p4 nmr1 1H-15N HSQC/TROSY p4->nmr1 Evaluate overall spectral quality nmr2 T1 Relaxation Measurement p4->nmr2 nmr3 T2 Relaxation Measurement p4->nmr3 nmr4 CSA Measurement p4->nmr4 a1 Linewidth & Sensitivity nmr1->a1 a2 T1 Relaxation Time nmr2->a2 a3 T2 Relaxation Time nmr3->a3 a4 CSA Value nmr4->a4

Caption: Workflow for evaluating 15N spin label performance.

Detailed Protocols:

  • ¹H-¹⁵N HSQC/TROSY: A standard 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or TROSY (Transverse Relaxation-Optimized Spectroscopy) experiment is the first step to assess the overall spectral quality.[2] The linewidth of the ¹⁵N resonances provides a qualitative measure of the transverse relaxation time (T₂), and the signal-to-noise ratio is a direct indicator of sensitivity.

  • ¹⁵N T₁ (Spin-Lattice) Relaxation Measurement: The longitudinal relaxation time, T₁, is measured using an inversion-recovery experiment. A series of ¹H-¹⁵N HSQC spectra are recorded with varying relaxation delays. The signal intensity decay is then fit to an exponential function to extract the T₁ value.[4]

  • ¹⁵N T₂ (Spin-Spin) Relaxation Measurement: The transverse relaxation time, T₂, is measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Similar to the T₁ measurement, a series of ¹H-¹⁵N HSQC spectra are recorded with different total CPMG evolution times, and the signal decay is fit to an exponential to determine T₂.[4]

  • ¹⁵N Chemical Shift Anisotropy (CSA) Measurement: The CSA can be measured in solution by exploiting the cross-correlation between the ¹⁵N CSA and the ¹H-¹⁵N dipolar interaction. This is typically achieved by measuring the differential line broadening of the two components of the ¹⁵N doublet in a ¹H-coupled ¹H-¹⁵N HSQC spectrum.[5]

Comparative Performance of 15N Spin Labels in Different Solvents

The performance of a typical nitroxide-based 15N spin label, such as ¹⁵N-MTSL, is significantly influenced by the solvent environment. The following tables summarize the expected trends based on a synthesis of published data.

Table 1: Impact of Solvent Viscosity on ¹⁵N Spin Label NMR Parameters

Solvent SystemRelative ViscosityExpected ¹⁵N T₁Expected ¹⁵N T₂Expected Linewidth
WaterLowLongerLongerNarrow
Water/Glycerol (80:20)MediumShorterShorterBroader
Water/Glycerol (50:50)HighShorterMuch ShorterVery Broad

Note: The relationship between T₁ and viscosity is complex and can be non-monotonic, depending on the molecular tumbling regime.[6]

Table 2: Influence of Solvent Polarity and Protic Nature on ¹⁵N Spin Label NMR Parameters

SolventDielectric Constant (Polarity)Hydrogen BondingExpected ¹⁵N Chemical ShiftExpected ¹⁵N CSA
Chloroform-d (CDCl₃)4.8AproticUpfield shiftSmaller
Methanol-d₄ (CD₃OD)32.7ProticDownfield shiftLarger
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.7AproticIntermediateIntermediate
Water (D₂O)80.1ProticDownfield shiftLarger

Note: The chemical shifts are relative and depend on the specific spin label and molecular context.[1][7]

Expert Analysis and Recommendations

The choice of solvent for 15N spin labeling experiments should be guided by the specific research question and the properties of the biomolecule under investigation.

  • For High-Resolution Structural Studies: In cases where high-resolution structural information is the primary goal, solvents with low viscosity, such as water or aqueous buffers, are generally preferred. These solvents lead to longer T₂ relaxation times and narrower linewidths, resulting in higher spectral resolution and sensitivity.

  • For Studying Dynamics in Crowded Environments: To mimic the viscous intracellular environment or to study the effects of molecular crowding, glycerol-water mixtures can be employed. While this will lead to broader lines, it provides a more physiologically relevant context for studying protein dynamics.

  • For Solubilizing Hydrophobic Molecules: For membrane proteins or other hydrophobic biomolecules, co-solvents like DMSO are often necessary. It is crucial to be aware that even small amounts of DMSO can significantly alter the viscosity of the solution and, consequently, the relaxation properties of the spin label.[8] When using co-solvents, it is recommended to carefully characterize the relaxation parameters in the final solvent mixture.

  • Probing Solvent Accessibility and Interactions: The sensitivity of the 15N chemical shift and CSA to the polarity and hydrogen-bonding capacity of the solvent can be exploited as a tool to probe the local environment of the spin label. By comparing the NMR parameters in different solvents, one can infer the degree of solvent exposure and the nature of the interactions at the labeled site.

Conclusion

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N (CAS No. 36768-62-4). While the ¹⁵N isotopic label is critical for specific analytical applications, it does not alter the chemical's inherent hazards. Therefore, the safety and handling procedures are identical to those for the unlabeled compound. Our focus is to move beyond mere compliance, building a deep-seated culture of safety by explaining the causality behind each procedural step.

Foundational Safety: Understanding the Inherent Risks

To effectively protect yourself, you must first understand the nature of the threat. 4-Amino-2,2,6,6-tetramethylpiperidine is a potent chemical with multiple hazard classifications that dictate our choice of PPE. The primary risks are not merely irritation but severe, irreversible damage upon contact.[1][2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, universal picture of the primary dangers.[2]

Hazard Class & CategoryGHS PictogramSignal WordHazard StatementCausality for PPE Selection
Skin Corrosion, Sub-category 1C CorrosionDanger H314: Causes severe skin burns and eye damage.[1][2][3]This is the most critical driver for our PPE protocol. The chemical can cause irreversible damage to skin tissue. Therefore, complete and impermeable skin coverage is mandatory.
Serious Eye Damage, Category 1 CorrosionDanger H318: Causes serious eye damage.[2][3]A splash to the eyes can lead to permanent vision loss. Standard safety glasses are insufficient; fully sealed chemical splash goggles and a face shield are required.
Acute Toxicity, Oral, Category 4 Exclamation MarkDanger H302: Harmful if swallowed.[1][2][3]This underscores the importance of preventing ingestion through cross-contamination. Strict hygiene protocols and proper glove removal techniques are essential.
Corrosive to Metals, Category 1 CorrosionDanger H290: May be corrosive to metals.[1][2][3]While primarily a storage concern, this highlights the chemical's reactive nature and reinforces the need for robust containment and handling procedures.

The Hierarchy of Controls: Engineering First, PPE Second

Personal Protective Equipment is the final barrier between you and the chemical. Your first and most crucial line of defense is engineering controls .

Primary Mandate: All handling of 4-Amino-2,2,6,6-tetramethylpiperidine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This ensures that any vapors or aerosols are contained and exhausted, minimizing inhalation risk.

Core Protocol: Selecting and Using Personal Protective Equipment

The following PPE ensemble is mandatory for any procedure involving this chemical.

Eye and Face Protection: A Non-Negotiable Barrier

Due to the severe eye damage classification, eye protection must be comprehensive.

  • Chemical Splash Goggles: Wear tightly-fitting, indirectly vented chemical splash goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133.[1][5] Standard safety glasses offer inadequate protection from splashes and are not permitted.

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face, which is critical when handling corrosive liquids or solids that can become airborne.[6]

Skin and Body Protection: Preventing Corrosive Contact

Given the H314 classification, no area of the skin should be exposed.

  • Gloves:

    • Material: Select gloves made of a chemically resistant material such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart to verify resistance and determine the breakthrough time for substituted piperidines or similar corrosive amines.[7][8]

    • Technique: Double-gloving is required. Wear two pairs of gloves. This practice provides a critical safety margin; if the outer glove is compromised, the inner glove continues to provide protection while you retreat to a safe area to change gloves.

  • Laboratory Coat: A 100% cotton or flame-resistant lab coat is not sufficient. Wear a chemically resistant lab coat or a combination of a standard lab coat with a chemically resistant apron.[1] Ensure the coat is fully buttoned and the sleeves are snug at the wrist.

  • Leg and Foot Coverage: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[6] For procedures with a higher risk of spills, such as handling larger volumes, chemically resistant shoe covers should be worn.

Respiratory Protection: Conditional Requirement

Under normal operating conditions within a certified fume hood, respiratory protection is not required.[1][5] However, it becomes essential in non-routine or emergency situations:

  • Spill Response: For cleaning a spill outside of a fume hood.

  • Ventilation Failure: In the event of a fume hood malfunction. In such scenarios, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[1] Note that proper use of a respirator requires prior medical clearance, training, and fit-testing.[9]

Procedural Discipline: Workflows for Safe Operation

Properly using PPE is as important as selecting it. The following workflows are designed to minimize exposure and prevent cross-contamination.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical. The guiding principle of doffing is to touch potentially contaminated surfaces (the outside of your gear) only with other contaminated surfaces, and clean surfaces only with clean surfaces (your ungloved hands at the very end).

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 Inspect All PPE for Damage D2 Don Inner Gloves D1->D2 D3 Don Lab Coat / Apron D2->D3 D4 Don Chemical Goggles D3->D4 D5 Don Face Shield D4->D5 D6 Don Outer Gloves (over cuffs) D5->D6 F1 Inspect for Contamination F2 Remove Outer Gloves F1->F2 F3 Remove Face Shield F2->F3 F4 Remove Lab Coat / Apron F3->F4 F5 Remove Goggles F4->F5 F6 Remove Inner Gloves F5->F6 F7 Wash Hands Thoroughly F6->F7

Caption: Logical workflow for donning and doffing PPE to prevent contamination.

Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm.

In Case of a Minor Spill (<100mL in a Fume Hood):

  • Alert: Immediately alert personnel in the vicinity.

  • Contain: Use a spill kit containing a neutralizer or an absorbent material like vermiculite or sand to dike the spill.[10] Do not use combustible materials like paper towels.

  • Clean: Wearing your full PPE, collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8][9]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[10]

For major spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Emergency Response or Environmental Health & Safety (EHS) team immediately. [11]

In Case of Personal Exposure:

  • Skin Contact: Immediately go to the nearest safety shower and flush the affected area for at least 15 minutes, after removing all contaminated clothing.[9][11] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[1][5][11] Remove contact lenses while flushing, if possible. You must seek immediate medical attention from a qualified professional.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 4-Amino-2,2,6,6-tetramethylpiperidine are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and shoe covers must be placed in a designated hazardous waste container immediately after doffing.

  • Empty Containers: The original chemical container is also considered hazardous waste and must be disposed of through your institution's EHS department. Do not rinse the container into the sink.

  • Spill Debris: All materials used to clean a spill are hazardous waste.[9]

Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[3] Doing so is a serious safety and regulatory violation and poses a threat to the environment.[1]

By understanding the severe corrosive nature of this chemical and adhering strictly to these engineering controls, PPE requirements, and procedural workflows, you can handle 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N with the highest degree of safety and confidence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.